N-Ethylmethylamine
Description
Properties
IUPAC Name |
N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060793 | |
| Record name | Ethanamine, N-methyl- | |
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Molecular Weight |
59.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |
| Record name | N-Ethylmethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20880 | |
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Vapor Pressure |
390.0 [mmHg] | |
| Record name | N-Ethylmethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
624-78-2 | |
| Record name | N-Ethyl-N-methylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylethylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Ethanamine, N-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N-methyl- | |
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| Record name | Ethyl(methyl)amine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |
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Foundational & Exploratory
N-Ethylmethylamine CAS number and properties
An In-depth Technical Guide to N-Ethylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N-methylethanamine, is a secondary aliphatic amine with the chemical formula C₃H₉N.[1] Its CAS number is 624-78-2.[2][3] This colorless to light yellow liquid is characterized by a distinct amine-like or ammoniacal odor.[1][3] As a versatile chemical building block, this compound is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[3][4][5] Its utility stems from the nucleophilic nitrogen atom, which readily participates in reactions like acylation, alkylation, and reductive amination.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is a volatile and flammable liquid that is soluble in water.[1][3][6] Its basic nature is a key chemical characteristic, with a pKa of 10.9 for its conjugate acid.[1] A summary of its core physicochemical properties is detailed below.
| Property | Value | Source(s) |
| CAS Number | 624-78-2 | [2][3] |
| Molecular Formula | C₃H₉N | [1][3][7] |
| Molecular Weight | 59.11 g/mol | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][2][7] |
| Boiling Point | 36-37 °C | [1][2][7] |
| Melting Point | -71 °C (estimated) | [1] |
| Density | 0.688 g/mL at 25 °C | [1][2][8] |
| Refractive Index | n20/D 1.374 | [2][8] |
| Flash Point | < -34 °C | [1] |
| Vapor Pressure | 8.53 psi (20 °C) | [7][8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis Methodologies
Several methods exist for the synthesis of this compound. The choice of route often depends on the desired scale, purity requirements, and available starting materials. Two common laboratory-scale methods are reductive amination and direct alkylation.[9] Industrial production often utilizes reductive amination under high pressure.[10]
Experimental Protocol 1: Reductive Amination
This method involves the reaction of methylamine with acetaldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1][9]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve methylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C with stirring.
-
Imine Formation: Add acetaldehyde (1.1 equivalents) dropwise to the cooled solution. Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[9]
-
Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[9]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product from the aqueous layer using an organic solvent like diethyl ether (3 x 50 mL). Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure this compound.[9]
Caption: Workflow for this compound synthesis via reductive amination.
Experimental Protocol 2: Alkylation of Ethylamine
This classical approach involves the direct alkylation of a primary amine (ethylamine) with an alkyl halide (methyl iodide). Stoichiometry must be carefully controlled to minimize over-alkylation to the tertiary amine.[9]
Methodology:
-
Reaction Setup: In a pressure-rated vessel, dissolve ethylamine (2.0 equivalents) in a suitable solvent such as ethanol.[9]
-
Alkylation: Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel securely.[9]
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours.[9]
-
Work-up: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture contains the hydroiodide salt of this compound. Treat this mixture with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by fractional distillation.[9][11]
Caption: Workflow for this compound synthesis via direct alkylation.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in several fields:
-
Pharmaceutical Synthesis: It is used in the preparation of active pharmaceutical ingredients (APIs). For example, it is involved in manufacturing molecules for treating neurodegenerative diseases.[4][10][12] Its incorporation can influence a drug candidate's solubility, metabolic stability, and binding affinity.[4]
-
Agrochemicals: The compound is a building block for various agrochemicals.[3][13]
-
Materials Science: In the electronics industry, this compound is used to synthesize metal salts like tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium.[5][10] These volatile precursors are essential for depositing metal films during semiconductor fabrication.[5][10] It is also used to create N-ethyl-methyl acrylamide, a monomer for producing polymers used in coatings and adhesives.[2][5]
Characterization
Confirming the identity and purity of synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: A logical workflow for the characterization of this compound.
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is highly flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[14][15][16]
| Hazard Type | GHS Classification & Statements | Precautionary Measures |
| Physical Hazard | Flammable Liquid (Category 2) - H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.[14][16] |
| Health Hazard | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[14][17] |
| Health Hazard | Skin Corrosion/Irritation (Category 1A/1B) - H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[14][17] |
| Health Hazard | Serious Eye Damage (Category 1) - H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[14][16] |
Handling: Always use this compound in a well-ventilated chemical fume hood.[15] Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[15] Storage: Store in a cool, well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[8][15] Keep containers tightly closed.[15]
Conclusion
This compound is a fundamental secondary amine with significant utility in organic synthesis. Its well-defined properties and reactivity make it an indispensable intermediate for professionals in drug development, materials science, and agrochemical research. A thorough understanding of its synthesis, characterization, and safe handling protocols is essential for its effective and responsible use in a research and development setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | 624-78-2 [chemicalbook.com]
- 3. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound|CAS 624-78-2|RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. This compound 97 624-78-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Methylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylethanamine (CAS No. 624-78-2), a secondary aliphatic amine, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a synthetic intermediate stems from the reactivity of its secondary amine functionality, which allows for the straightforward introduction of the ethylmethylamino group into more complex molecular architectures.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylethanamine, detailed experimental protocols for their determination, and an exploration of its reactivity and role in drug development.
Physical Properties
N-methylethanamine is a colorless to light yellow, volatile, and hygroscopic liquid with a characteristic ammonia-like odor.[3][4][5] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of N-Methylethanamine
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉N | [1][5] |
| Molecular Weight | 59.11 g/mol | [1][5] |
| CAS Number | 624-78-2 | [1][5] |
| Boiling Point | 36-37 °C | [1][4] |
| Melting Point | -107 °C | [1] |
| Density | 0.688 g/cm³ at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.374 | [2] |
| pKa (conjugate acid) | 10.9 | [4] |
| logP | 0.15 | [4] |
| Vapor Pressure | 390.0 mmHg at 25 °C | [4] |
| Solubility | Soluble in water | [1][5] |
Chemical Properties and Reactivity
The chemical behavior of N-methylethanamine is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.[6]
Basicity
As a secondary amine, N-methylethanamine is a weak base and reacts with acids to form the corresponding ethylmethylammonium salts. The pKa of its conjugate acid is 10.9, indicating it is a stronger base than ammonia.[4]
Nucleophilicity and Synthetic Applications
The nucleophilic nature of the secondary amine makes N-methylethanamine a valuable reagent in a variety of chemical transformations.
-
Alkylation: It readily undergoes alkylation reactions with alkyl halides to form tertiary amines. However, these reactions can be difficult to control and may lead to the formation of quaternary ammonium salts.[7][8]
-
Acylation: N-methylethanamine reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to yield N-ethyl-N-methylamides. This reaction is generally more controlled than alkylation, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation.[7][9]
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines.[7]
Due to its secondary amine structure, N-methylethanamine is a potential precursor to the formation of N-nitrosamines, such as N-Nitroso-N-methylethanamine (NMEA), in the presence of nitrosating agents. This is a critical consideration in the context of pharmaceutical development and manufacturing, as nitrosamines are a class of probable human carcinogens.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties of N-methylethanamine.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of N-methylethanamine can be determined using a Thiele tube.[10]
-
Sample Preparation: A small amount of N-methylethanamine (a few microliters) is introduced into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated. As the temperature approaches the boiling point of N-methylethanamine, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
Given that N-methylethanamine is a liquid at room temperature with a very low melting point (-107 °C), its melting point is typically determined using a cryostat or a specialized low-temperature apparatus.[1][11][12]
-
Sample Preparation: A small sample of N-methylethanamine is placed in a capillary tube.
-
Cooling: The capillary tube is placed in a cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry) within a melting point apparatus capable of reaching and controlling cryogenic temperatures.
-
Observation: The sample is cooled until it solidifies. The temperature is then slowly increased.
-
Measurement: The melting point is recorded as the temperature range over which the solid first begins to melt until it becomes completely liquid.
Determination of Density (Vibrating Tube Densimeter)
The density of N-methylethanamine can be accurately measured using a vibrating tube densimeter.[13]
-
Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water, at the desired temperature (e.g., 25 °C).
-
Sample Injection: A small volume of N-methylethanamine is injected into the oscillating U-tube of the densimeter.
-
Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the liquid.
-
Calculation: The density of N-methylethanamine is calculated by the instrument's software based on the calibration data and the measured oscillation period.
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of N-methylethanamine can be determined by potentiometric titration.[14][15][16]
-
Solution Preparation: A solution of N-methylethanamine of known concentration (e.g., 0.1 M) is prepared in water.
-
Titration Setup: The amine solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a burette.
-
Titration: The acid is added to the amine solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-methylethanamine.
Table 2: Spectroscopic Data for N-Methylethanamine
| Technique | Expected Data | Reference(s) |
| ¹H NMR (δ, ppm) | ~2.6 (q, 2H, -CH₂-), ~2.4 (s, 3H, N-CH₃), ~1.1 (t, 3H, -CH₃), ~1.0 (s, 1H, N-H) | [1][17] |
| ¹³C NMR (δ, ppm) | ~48 (-CH₂-), ~36 (N-CH₃), ~15 (-CH₃) | [1][18] |
| IR (ν, cm⁻¹) | ~3300 (N-H stretch), ~2970-2800 (C-H stretch), ~1460 (C-H bend), ~1130 (C-N stretch) | [1][3] |
| Mass Spec (m/z) | 59 (M+), 44 ([M-CH₃]⁺, base peak), 29 ([C₂H₅]⁺) | [1][19] |
Role in Drug Development and Visualization of Relevant Pathways
N-methylethanamine is not typically a pharmacologically active molecule itself. Instead, its significance in drug development lies in its role as a key synthetic intermediate.[2] The ethylmethylamino moiety is a structural feature present in a variety of biologically active compounds.[2]
A notable example is in the synthesis of certain cyclin-dependent kinase (CDK) inhibitors, which are a class of drugs investigated for cancer therapy.[20][21] CDKs are crucial for the regulation of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[20]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-methylethanamine via reductive amination, a common industrial method.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The diagram below provides a simplified representation of the CDK signaling pathway, which is a target for drugs that may be synthesized using N-methylethanamine as a building block.
Conclusion
N-methylethanamine is a foundational chemical for a range of synthetic applications, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective and safe use in research and industrial settings. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals engaged in drug discovery and development, providing the necessary information to leverage the synthetic potential of this versatile secondary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. 3.2. pKa Analysis [bio-protocol.org]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Pivotal Role of N-Ethylmethylamine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
N-Ethylmethylamine (EMA), a secondary aliphatic amine, has emerged as a cornerstone in the landscape of organic synthesis, providing a versatile and reactive scaffold for the construction of a wide array of complex molecules. This technical guide offers an in-depth exploration of the core applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development and agrochemical innovation.
Core Properties and Reactivity
This compound (CAS: 624-78-2) is a colorless to light yellow liquid characterized by its nucleophilic nitrogen atom, a feature that underpins its broad reactivity profile.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for its application in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₃H₉N | [3] |
| Molecular Weight | 59.11 g/mol | [3] |
| Boiling Point | 36-37 °C | [3][4] |
| Density | 0.688 g/mL at 25 °C | [3][4] |
| pKa of Conjugate Acid | 10.9 (at 25 °C) | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Solubility | Soluble in water | [3] |
The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, readily participating in a variety of fundamental organic transformations, including acylation, alkylation, and reductive amination.[1][2]
Key Synthetic Applications
The utility of this compound spans a multitude of synthetic strategies, from the formation of robust amide bonds to the construction of complex tertiary amines.
Reductive Amination
Reductive amination stands as a powerful and widely employed method for the synthesis of tertiary amines, and this compound is a key reactant in this process.[2] This reaction involves the initial condensation of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[5][6] This one-pot reaction is highly valued for its efficiency and selectivity.[6]
A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the initial carbonyl compound but is effective in reducing the intermediate iminium ion.[7]
General Workflow for Reductive Amination:
Acylation and Amide Bond Formation
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a direct route to the formation of N-ethyl-N-methylamides.[2] This transformation is fundamental in the synthesis of a vast number of compounds, including pharmaceuticals and polymers.[2][3] The high nucleophilicity of this compound ensures efficient reaction, often proceeding under mild conditions.[2]
For instance, the reaction with acryloyl chloride yields N-ethyl-N-methylacrylamide, a monomer used in the synthesis of thermoresponsive polymers.[3][4]
General Workflow for Acylation:
Role in Drug Discovery and Development
This compound is a valuable building block in the pharmaceutical industry, where its incorporation into molecular scaffolds can significantly influence the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, and metabolic stability.[2]
A notable application is in the development of drugs targeting the central nervous system (CNS).[8] Furthermore, this compound has been identified as a promising scaffold for the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and anti-hypertensive drugs.[9]
Simplified Drug Discovery Workflow Incorporating this compound:
Experimental Protocols
Industrial Scale Synthesis of this compound via Reductive Amination
This protocol describes the industrial-scale synthesis of high-purity this compound from monomethylamine and acetaldehyde.[10]
Materials and Equipment:
-
250 L hydrogenation autoclave with stirring and heating/cooling systems
-
Monomethylamine (40.5 wt% aqueous solution)
-
Acetaldehyde
-
Raney nickel catalyst
-
Sodium hydroxide (aqueous solution)
-
Hydrogen gas
-
Fractional distillation column (15-20 theoretical plates)
Procedure:
-
Charge the 250 L autoclave with 89.5 kg of the monomethylamine solution (36.2 kg anhydrous), approximately 5.5 kg of Raney nickel, and about 0.65 kg of sodium hydroxide solution.[10]
-
Pressurize the system with hydrogen gas and heat the mixture to 65-67 °C.[10]
-
Introduce 56.3 kg of acetaldehyde into the autoclave over approximately 3.3 hours, maintaining a hydrogen pressure of around 3 MPa.[10]
-
After the acetaldehyde addition is complete, maintain the reaction at temperature and under hydrogen pressure until hydrogen consumption ceases (approximately 1 hour).[10]
-
Stop the stirring, degas the autoclave, and allow the catalyst to settle.[10]
-
Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure.[10]
-
After removing the light fractions, collect the high-purity this compound.[10]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Selectivity to this compound | 85.6 mol% (with respect to acetaldehyde) | [10] |
| Molar Yield of this compound | 93% (relative to monomethylamine) | [10] |
| Purity of Final Product | >99.8% |[10] |
Laboratory Scale Synthesis of N-Methylethylamine
This procedure details a laboratory-scale synthesis of N-methylethylamine.[1]
Step A: Synthesis of N-Benzylideneethylamine
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, place 466 g (4.40 moles) of benzaldehyde.[1]
-
Cool the flask to 5 °C in an ice bath and add 200 g (4.44 moles) of anhydrous ethylamine to the stirred benzaldehyde at a rate that maintains the temperature below 15 °C (approximately 50 minutes).[1]
-
Stir the mixture for an additional 30 minutes at room temperature and then let it stand for 1 hour.[1]
-
Remove the water by codistillation with 200 ml of benzene.[1]
-
Purify the resulting N-benzylideneethylamine by distillation. The yield is typically 80-89%.[1]
Step B: Synthesis of N-Methylethylamine
-
Heat 133 g (1.00 mole) of N-benzylideneethylamine with 156 g (1.10 moles) of methyl iodide in a 300-ml pressure bomb at 100 °C for 24 hours.[1]
-
Cool the bomb to 50 °C and pour the dark, viscous oil into 200 ml of water.[1]
-
Rinse the bomb with three 50-ml portions of water and combine the washings with the main solution.[1]
-
Heat the mixture with manual stirring on a steam bath for 20 minutes and then cool in an ice bath to room temperature.[1]
-
Extract the mixture with two 75-ml portions of ether.[1]
-
To liberate the N-methylethylamine, add a solution of 100 g (2.5 moles) of sodium hydroxide in 100 ml of water to a 1 L Claisen flask and heat to about 100 °C on a steam bath.[1]
-
Add the aqueous solution of N-methylethylamine hydriodide to the sodium hydroxide solution over 1.5 hours.[1]
-
After the addition is complete, heat the final solution for an additional 30 minutes.[1]
-
Collect the crude N-methylethylamine (b.p. 30–70 °C) in a receiver cooled with a dry ice/acetone bath.[1]
-
Purify the crude product by distillation from 25 g of solid potassium hydroxide to yield 49–55 g (83–93%) of N-methylethylamine.[1]
Conclusion
This compound is a versatile and indispensable reagent in organic synthesis. Its unique reactivity allows for its efficient incorporation into a diverse range of molecular architectures, making it a critical tool for chemists in academia and industry. From the large-scale production of fine chemicals to the intricate design of novel pharmaceuticals and agrochemicals, the applications of this compound continue to expand, solidifying its position as a key player in modern chemical innovation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
N-Ethylmethylamine: A Versatile Precursor for the Synthesis of Specialized Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethylmethylamine (EMA), a secondary aliphatic amine, has emerged as a critical and versatile building block in modern organic synthesis.[1] Its unique structural features and inherent reactivity make it an invaluable precursor for a diverse array of specialized molecules, ranging from potent pharmaceutical agents to advanced materials for the electronics industry.[2][3] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of bioactive compounds and functional materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.
Core Chemical Reactivity of this compound
The synthetic utility of this compound stems from the nucleophilic character of its secondary amine nitrogen. This allows it to readily participate in a variety of fundamental chemical transformations, including:
-
Alkylation and Acylation: As a nucleophile, EMA reacts with alkyl halides and acylating agents to form more complex amines and amides, respectively. These reactions are foundational for building the core structures of many specialized molecules.[1]
-
Reductive Amination: EMA can be reacted with aldehydes and ketones in the presence of a reducing agent to yield tertiary amines. This one-pot reaction is a highly efficient method for introducing the N-ethylmethylamino moiety into a target molecule.[1][4]
-
Nucleophilic Substitution: The amino group of EMA can act as a nucleophile, displacing leaving groups in substitution reactions to form new carbon-nitrogen bonds.[2]
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and inflammatory pathways.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of inflammation and hypertension.[5] Fragment-based drug discovery efforts have identified this compound as a valuable scaffold for the development of potent sEH inhibitors.[2][5] The N-ethylmethylamino group can form crucial hydrogen bond interactions with key catalytic residues (Asp335, Tyr383, and Tyr466) in the active site of the sEH enzyme.[5] While EMA itself exhibits weak inhibitory activity, it serves as a starting point for the synthesis of highly potent analogs.[5]
| Compound | Scaffold | IC50 (µM) | Reference |
| This compound | This compound | 800 | [5] |
| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | This compound derivative | 0.51 | [5] |
| A1 | Urea-based piperidine | 0.0001 (hsEH), 0.0001 (msEH) | [6] |
| A9 | Squaramide-based piperidine | 0.0001 (hsEH), 0.0001 (msEH) | [6] |
hsEH: human soluble epoxide hydrolase; msEH: mouse soluble epoxide hydrolase
Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and the point of intervention by sEH inhibitors.
Dopamine Receptor Ligands
The N-ethylmethylamino moiety is a common structural feature in ligands designed to interact with dopamine receptors, which are implicated in various neurological and psychiatric disorders. This compound can be incorporated into various molecular scaffolds, such as piperidine, to generate potent and selective dopamine receptor ligands.
Applications in Materials Science
Beyond pharmaceuticals, this compound is a precursor for the synthesis of specialized molecules used in the electronics industry.
Precursor for Thin Film Deposition
This compound is used in the synthesis of organometallic compounds, such as tetrakis(ethylmethylamino)hafnium (TEMAH), which serve as volatile precursors for the deposition of metal oxide thin films in the manufacture of semiconductors.[3]
Experimental Protocols
Synthesis of High-Purity this compound
This protocol describes an industrial-scale synthesis of high-purity this compound via reductive amination of acetaldehyde with monomethylamine.[7]
Materials:
-
Monomethylamine (40.5 wt% aqueous solution)
-
Acetaldehyde
-
Raney Nickel catalyst
-
Sodium hydroxide (aqueous solution, 450 g/L)
-
Hydrogen gas
Equipment:
-
250 L hydrogenation autoclave with stirring, heating, and cooling systems
Procedure:
-
Charge the 250 L hydrogenation autoclave with 89.5 kg of monomethylamine solution (equivalent to 36.2 kg of anhydrous MMA), approximately 5.5 kg of Raney nickel catalyst, and about 0.65 kg of sodium hydroxide solution.[7]
-
Pressurize the system with hydrogen gas and heat the mixture to approximately 65-67 °C with stirring.[7]
-
Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, maintaining the hydrogen pressure at approximately 3 MPa.[7]
-
After the addition of acetaldehyde is complete, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).[7]
-
Stop the stirring, degas the autoclave, and allow the catalyst to settle.
-
Withdraw the supernatant and purify by fractional distillation to obtain high-purity this compound.
Quantitative Data:
-
Selectivity with respect to acetaldehyde: 85.6 mol%[7]
-
Molar yield relative to monomethylamine: 93%[7]
General Protocol for Reductive Amination with this compound
This protocol provides a general procedure for the synthesis of tertiary amines via reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[8][9]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the aldehyde or ketone and this compound in anhydrous DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation and stir the mixture at room temperature for 30-60 minutes.
-
Add STAB portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the synthesis of tertiary amines via reductive amination.
Synthesis of N-Ethyl-N-methylacrylamide
This protocol outlines the synthesis of N-ethyl-N-methylacrylamide via the acylation of this compound with acryloyl chloride.[10]
Materials:
-
This compound
-
Acryloyl chloride
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve this compound and a base (e.g., triethylamine, to act as an acid scavenger) in an anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound is a cornerstone precursor in the synthesis of a wide range of specialized molecules. Its favorable reactivity profile allows for its efficient incorporation into diverse molecular architectures, leading to the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling the further exploration and application of this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. lifechempharma.com [lifechempharma.com]
basicity and solubility of N-Ethylmethylamine in polar solvents
An In-depth Technical Guide to the Basicity and Solubility of N-Ethylmethylamine in Polar Solvents
Introduction
This compound (CAS 624-78-2), a secondary aliphatic amine with the chemical structure CH₃NHCH₂CH₃, is a volatile, colorless liquid that serves as a valuable building block in organic synthesis, pharmaceutical research, and the production of fine chemicals.[1][2] Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[3] Understanding the fundamental physicochemical properties of this compound, specifically its basicity and solubility in polar solvents, is critical for its effective application in drug development, reaction chemistry, and material science.
This technical guide provides a comprehensive overview of these core properties. It consolidates quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows and chemical principles through standardized visualizations for researchers, scientists, and drug development professionals.
Basicity of this compound
The basicity of an amine is a measure of its ability to accept a proton (H⁺), a characteristic governed by the availability of the lone pair of electrons on the nitrogen atom.[4] this compound is considered a moderately strong base, influenced by two primary factors:
-
Inductive Effect : The methyl and ethyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for protonation, rendering the amine more basic than ammonia.[1][4][5]
-
Solvation Effects : The protonated form of a secondary amine, the ethylmethylammonium ion ([CH₃NH₂CH₂CH₃]⁺), is effectively stabilized by solvation in polar solvents, which contributes to the equilibrium favoring the protonated state.
The strength of a base is commonly expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[3]
Data Presentation: Basicity Constants
The basicity of this compound is quantitatively described by the pKa of its conjugate acid and its corresponding pKb value.
| Parameter | Value | Temperature (°C) | Reference |
| pKa of Conjugate Acid | 10.9 | 25 | [1][6] |
| pKb | 3.1 | 25 | Calculated[3] |
| Note: The pKb was calculated using the formula pKa + pKb = 14 at 25°C. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol details the determination of the pKa of this compound's conjugate acid.
Objective: To determine the pKa of this compound by titrating a solution of the amine with a standardized strong acid and monitoring the pH.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers and volumetric flasks
Procedure:
-
Preparation of Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.05 M.
-
Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of maximum slope on the titration curve (pH vs. volume of HCl).
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Identify the volume of HCl required to reach the equivalence point (Veq).
-
Determine the volume of HCl at the half-equivalence point (Veq/2).
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Solubility in Polar Solvents
The principle of "like dissolves like" is fundamental to understanding solubility. This compound is a polar molecule due to the electronegative nitrogen atom and the presence of an N-H bond. This structure allows it to engage in hydrogen bonding with polar solvents.[7][8]
In polar protic solvents like water and ethanol, the hydrogen atom on the nitrogen of this compound can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These strong intermolecular interactions are the primary reason for its high solubility in such solvents.[1][9]
Data Presentation: Solubility Profile
While precise quantitative data at various temperatures is not widely published, this compound is consistently reported as being highly soluble or miscible in common polar solvents.
| Solvent | Polarity | Solubility | Reference |
| Water | High | Miscible / Highly Soluble | [1][7][10] |
| Ethanol | High | Miscible | [1] |
| Acetone | Medium | Miscible | [1] |
| Ethers | Low-Medium | Miscible | [1] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
This protocol outlines a standard method for quantifying the solubility of this compound in a given polar solvent.[11]
Objective: To determine the solubility of this compound in a specific polar solvent (e.g., water) at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected polar solvent (analytical grade)
-
Temperature-controlled shaker bath
-
Sealed vials
-
Analytical balance (±0.0001 g)
-
Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)
-
Pre-weighed, dry receiving flasks
-
Rotary evaporator or vacuum oven
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures a saturated solution with undissolved amine present.
-
Saturation: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, stop the agitation and allow any undissolved amine to settle. Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to remove any suspended micro-droplets.
-
Mass Determination: Dispense the filtered saturated solution into a pre-weighed receiving flask and record the total mass of the flask and solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of this compound (36-37°C).[1]
-
Final Weighing: Once all the solvent has been removed and the flask has returned to room temperature, weigh the flask containing the non-volatile amine residue.
-
Calculation: Calculate the mass of the dissolved amine and the mass of the solvent. Express the solubility in grams of solute per 100 grams of solvent ( g/100 g).
Interplay of Basicity and Aqueous Solubility
The basicity of this compound directly enhances its solubility in acidic aqueous solutions. In the presence of an acid, the amine acts as a base and is protonated to form the ethylmethylammonium cation.[12] This ionic species is significantly more polar than the neutral amine, leading to much stronger ion-dipole interactions with water molecules. This acid-base reaction can be used to increase the solubility of amines in water or to extract them from a mixture of non-basic organic compounds.[13]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound|CAS 624-78-2|RUO [benchchem.com]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Molecular Structure and Reactivity of N-Ethylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmethylamine, also known by its IUPAC name N-methylethanamine, is a secondary aliphatic amine with the chemical formula C₃H₉N.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and chemical reactivity. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, where this compound is a versatile building block.[2]
Molecular Structure and Properties
This compound is a colorless to light yellow, volatile liquid with a characteristic ammonia-like odor.[3] Its structure consists of a central nitrogen atom bonded to a methyl group, an ethyl group, and a hydrogen atom.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-methylethanamine | |
| Synonyms | N-Methylethylamine, Ethylmethylamine, NMEA | [3] |
| CAS Number | 624-78-2 | |
| Molecular Formula | C₃H₉N | [1] |
| Molecular Weight | 59.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Ammonia-like | [3] |
| Boiling Point | 36-37 °C | [3] |
| Melting Point | -71 °C (estimated) | [3] |
| Density | 0.688 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.374 | [3] |
| Flash Point | < -34 °C | [3] |
| pKa of Conjugate Acid | 10.9 (at 25 °C) | [3] |
| SMILES | CCNC | |
| InChI | 1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Interpretations |
| Infrared (IR) Spectroscopy | - N-H stretch: Broad band around 3300-3500 cm⁻¹- C-H stretch: Overlapping peaks in the 2800-3000 cm⁻¹ region- N-H bend: Sharp peak around 1580-1650 cm⁻¹- C-N stretch: Absorption in the 1020-1250 cm⁻¹ range |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 59- Base Peak: m/z = 44 ([C₂H₆N]⁺), resulting from the loss of a methyl group.- Other Fragments: m/z = 30 ([CH₄N]⁺), from the loss of an ethyl group. |
| ¹H NMR Spectroscopy | - Four distinct signals corresponding to the different proton environments.- The integrated proton ratio is 3:1:2:3. |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.[3]
Basicity
As a secondary amine, this compound is a moderately strong base. The pKa of its conjugate acid is approximately 10.9, making it a stronger base than ammonia.[3] This basicity allows it to readily react with acids to form the corresponding ammonium salts.
Nucleophilicity
The lone pair on the nitrogen atom makes this compound an effective nucleophile, enabling it to participate in a variety of chemical transformations.
This compound readily undergoes Sₙ2 reactions with alkyl halides to form tertiary amines.[3] Further reaction can lead to the formation of quaternary ammonium salts. Careful control of stoichiometry is necessary to favor the formation of the desired product.[3]
It reacts with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides.[2] This reaction is a cornerstone in the synthesis of various organic compounds.
This compound reacts with aldehydes and ketones to form enamines. This reaction is acid-catalyzed and proceeds via an iminium ion intermediate.
Bond Dissociation Energies
Experimental Protocols
Synthesis of this compound
Two common laboratory-scale methods for the synthesis of this compound are reductive amination and direct alkylation.
This method involves the reaction of methylamine with acetaldehyde to form an imine intermediate, which is then reduced in situ.[3]
Materials:
-
Methylamine
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0 °C with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
This method utilizes the nucleophilic substitution reaction between methylamine and an ethyl halide, such as ethyl bromide.[3]
Materials:
-
Methylamine (in excess)
-
Ethyl bromide
-
A suitable base (e.g., Sodium hydroxide)
-
Protic solvent (e.g., Methanol)
Procedure:
-
Dissolve an excess of methylamine in a protic solvent like methanol.
-
Add ethyl bromide dropwise to the stirred solution.
-
Add a base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is then purified, typically by distillation, to isolate the this compound.
Acylation of this compound to form N-Ethyl-N-methylacetamide
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide solution
-
Aqueous copper(II) sulfate solution
Procedure:
-
Dissolve this compound and 1.1 equivalents of pyridine in DCM.
-
Stir the solution under a nitrogen atmosphere and cool in an ice bath.
-
Add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.
-
Monitor the reaction progress by TLC. If the reaction is slow, a catalytic amount of DMAP can be added.
-
Once the reaction is complete, wash the organic phase with dilute acid, then dilute base.
-
A final wash with aqueous CuSO₄ will remove any remaining pyridine.
-
Dry the organic layer, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: Logical relationship of this compound's core properties.
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Simplified signaling pathway of a Dopamine D2 receptor and the inhibitory action of an antagonist synthesized using this compound.
References
The Biological Activity of N-Ethylmethylamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmethylamine (EMA), a secondary aliphatic amine with the chemical formula C₃H₉N, is a versatile and increasingly significant building block in the landscape of medicinal chemistry and drug discovery.[1][2] Its simple structure, consisting of an ethyl and a methyl group attached to a nitrogen atom, provides a reactive nucleophilic center, making it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[3][4] The incorporation of the N-ethylmethyl moiety can profoundly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Core Biological Activity: Enzyme Inhibition
The most well-documented biological activity of this compound and its derivatives is the inhibition of soluble epoxide hydrolase (sEH).[1][5] sEH is a key enzyme in the arachidonic acid cascade and is a therapeutic target for managing inflammation and hypertension.[5]
Soluble Epoxide Hydrolase (sEH) Inhibition
Recent research has identified this compound as a promising scaffold for the development of potent sEH inhibitors.[1][5] Through X-ray crystallographic fragment screening, this compound was found to form crucial hydrogen bonds with the catalytic residues of sEH, specifically Asp335, Tyr383, and Tyr466.[5] While this compound itself is a weak inhibitor, it serves as an excellent starting point for fragment-based drug discovery, leading to the development of significantly more potent derivatives.[1][5]
Quantitative Data: sEH Inhibition
The following table summarizes the inhibitory activity of this compound and a key derivative against soluble epoxide hydrolase.
| Compound | Target | IC50 Value | Fold Increase in Activity | Reference |
| This compound | Soluble Epoxide Hydrolase (sEH) | 800 µM | - | [5] |
| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | Soluble Epoxide Hydrolase (sEH) | 0.51 µM | >1500x | [5] |
Role in Central Nervous System (CNS) Drug Development
The N-ethylmethylamino moiety is a common feature in various biologically active molecules, particularly those targeting the central nervous system.[2][3] It is frequently incorporated into drug candidates to modulate their interaction with CNS receptors, such as dopamine receptors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols relevant to the study of this compound and its derivatives.
Protocol 1: X-ray Crystallographic Fragment Screening for sEH Inhibitor Identification
This protocol describes the methodology used to identify this compound as a scaffold for sEH inhibitors.[5]
Objective: To identify small molecule fragments that bind to the active site of soluble epoxide hydrolase (sEH) using X-ray crystallography.
Materials:
-
Purified sEH crystals
-
Fragment cocktails (solutions containing multiple small molecule fragments)
-
Individual fragment solutions
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Crystal Soaking (Cocktails): Soak purified sEH crystals in solutions containing cocktails of multiple fragments to screen a large number of compounds efficiently.
-
X-ray Diffraction and Data Collection: Mount the soaked crystals and expose them to an X-ray beam to collect diffraction data.
-
Data Analysis: Analyze the electron density maps to identify any "hits" – fragments that are observed to be bound to the enzyme's active site.
-
Deconvolution and Individual Soaking: Once a hit is identified from a cocktail, soak new sEH crystals in solutions containing each individual fragment from that cocktail to determine which specific fragment is responsible for the binding.
-
Co-crystal Structure Determination: Collect diffraction data from the crystals soaked with the individual hit fragment to determine the high-resolution co-crystal structure. This reveals the precise binding mode of the fragment, including key interactions with catalytic residues (e.g., Asp335, Tyr383, and Tyr466 for sEH).
-
Scaffold Identification: Based on the binding mode and interactions, identify promising scaffolds, such as this compound, for further chemical elaboration.
Protocol 2: Synthesis of this compound Derivatives via Reductive Amination
This is a general protocol for synthesizing derivatives of this compound, a common reaction in medicinal chemistry.[3][4]
Objective: To synthesize an N-ethyl-N-methyl derivative of a target molecule using reductive amination.
Materials:
-
A ketone or aldehyde starting material (e.g., 4-piperidone hydrochloride)
-
This compound
-
A reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane - DCM)
-
A non-nucleophilic base (e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Free Base Liberation: Suspend the ketone/aldehyde starting material (1.0 equivalent) in anhydrous DCM. If it is a salt (e.g., hydrochloride), add a base like triethylamine (1.1 equivalents) and stir for approximately 10 minutes at room temperature.
-
Imine Formation: Add this compound (1.2 equivalents) to the mixture and stir for 30 minutes.
-
Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), in portions over 15 minutes. Monitor the temperature to ensure it does not exceed 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the crude product using an appropriate method such as column chromatography to obtain the desired this compound derivative.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound|CAS 624-78-2|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Ethylmethylamine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmethylamine (EMA) is a secondary amine that serves as a crucial building block in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure, featuring both a methyl and an ethyl group attached to a nitrogen atom, imparts specific properties that are leveraged in the development of novel molecules. Reductive amination represents a versatile and widely employed method for the synthesis of this compound, offering a direct and efficient route from simple carbonyl compounds and amines.[2] This application note provides detailed protocols and comparative data for the synthesis of this compound via reductive amination, tailored for professionals in research and drug development.
Reaction Principle
Reductive amination involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][3] For the synthesis of this compound, two primary reductive amination routes are commonly utilized:
-
Reaction of Methylamine with Acetaldehyde: In this approach, methylamine reacts with acetaldehyde to form an N-ethylidenemethanamine intermediate, which is then reduced to yield this compound.[1][2]
-
Reaction of Ethylamine with Formaldehyde: This alternative route involves the reaction of ethylamine with formaldehyde to generate an imine intermediate that is subsequently reduced to the final product.[4]
The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[1][2]
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from different protocols for the synthesis of this compound via reductive amination, providing a clear comparison for researchers to select the most suitable method for their specific needs.
| Parameter | Protocol 1: Methylamine & Acetaldehyde (Lab Scale) | Protocol 2: Methylamine & Acetaldehyde (Industrial Scale) |
| Starting Materials | Methylamine, Acetaldehyde | Monomethylamine (40.5% aq. solution), Acetaldehyde |
| Reducing Agent | Sodium borohydride[1] | Hydrogen gas with Raney nickel catalyst[5][6] |
| Solvent | Methanol[1] | Aqueous |
| Catalyst | None specified | Raney nickel, Sodium hydroxide[5][6] |
| Reaction Temperature | 0 °C to Room Temperature[1] | 65-67 °C[5][6] |
| Reaction Pressure | Atmospheric | ~3 MPa[4][6] |
| Reaction Time | ~6 hours[1] | ~4.3 hours[5][6] |
| Selectivity | Not specified | 85.6 mol% with respect to acetaldehyde[4][6] |
| Molar Yield | Not specified | 93% relative to monomethylamine[4][6] |
| Purification Method | Extraction and Distillation[1] | Fractional Distillation[4][5] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Reductive Amination of Acetaldehyde with Methylamine
This protocol is suitable for small-scale synthesis in a research laboratory setting.
Materials:
-
Methylamine (in methanol or as a solution)
-
Acetaldehyde
-
Methanol
-
Sodium borohydride
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[1]
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains low. After all the sodium borohydride has been added, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[1]
-
Workup: Quench the reaction by the slow and careful addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[1]
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be further purified by distillation.[1]
Protocol 2: Industrial-Scale Synthesis via Catalytic Reductive Amination
This protocol is adapted from an industrial process for the large-scale production of high-purity this compound.[4][5][6]
Materials:
-
Monomethylamine (40.5% aqueous solution)
-
Acetaldehyde
-
Raney nickel catalyst
-
Sodium hydroxide (aqueous solution)
-
Hydrogen gas
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation reactor equipped with a stirring system and temperature control, charge the monomethylamine solution, Raney nickel catalyst, and sodium hydroxide solution.[4][5]
-
Reaction Conditions: Seal the reactor and pressurize with hydrogen gas. Heat the mixture to approximately 65-67 °C.[5][6]
-
Acetaldehyde Addition: Introduce acetaldehyde into the reactor over a period of about 3.3 hours while maintaining the hydrogen pressure at approximately 3 MPa.[4][6]
-
Reaction Completion: After the acetaldehyde addition is complete, continue to maintain the temperature and hydrogen pressure until hydrogen consumption ceases (approximately 1 hour), indicating the reaction is complete.[4][6]
-
Catalyst Separation and Product Recovery: Stop the stirring and allow the catalyst to settle. The supernatant containing the crude this compound is then removed.[4][5]
-
Purification: The crude product is subjected to fractional distillation under atmospheric pressure to obtain high-purity this compound.[4][5]
Visualizations
Caption: General workflow for the synthesis of this compound via reductive amination.
Caption: Key chemical transformations in the reductive amination synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of N-Ethylmethylamine from Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-Ethylmethylamine (EMA) from acetaldehyde via reductive amination. The methodologies outlined are suitable for both laboratory and industrial-scale production, ensuring high purity and yield of the final product.
Introduction
This compound is a secondary amine with significant applications as a synthetic intermediate in the pharmaceutical and electronics industries.[1] For instance, it is utilized in the preparation of active pharmaceutical ingredients for treating neurodegenerative diseases and in the synthesis of metal precursors for semiconductor fabrication.[1] The most common and efficient method for its preparation is the reductive amination of acetaldehyde with methylamine.[2][3] This process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[2] Controlling reaction conditions is crucial to minimize the formation of byproducts such as tertiary amines from over-alkylation.[3][4]
Experimental Protocols
Two primary protocols are presented: a laboratory-scale synthesis using a chemical reducing agent and an industrial-scale synthesis employing catalytic hydrogenation.
Protocol 1: Laboratory-Scale Synthesis via Reductive Amination with Sodium Borohydride
This method is well-suited for research and development settings due to its mild reaction conditions and straightforward procedure.[2][3]
Materials:
-
Methylamine (solution in methanol)
-
Acetaldehyde
-
Methanol
-
Sodium borohydride
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, add a solution of methylamine (1.0 equivalent) in methanol. Cool the flask to 0 °C using an ice bath.[2]
-
Imine Formation: Slowly add acetaldehyde (1.1 equivalents) dropwise to the cooled methylamine solution while stirring. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[2]
-
Reduction: Cool the reaction mixture back down to 0 °C. Add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains low.[2]
-
Reaction Completion: Once the sodium borohydride addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.[2]
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[2]
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.[2]
Quantitative Data Summary (Laboratory Scale):
| Reagent/Parameter | Value/Condition | Source |
| Methylamine | 1.0 equivalent | [2] |
| Acetaldehyde | 1.1 equivalents | [2] |
| Sodium Borohydride | 1.5 equivalents | [2] |
| Imine Formation Temperature | 0 °C to Room Temperature | [2] |
| Imine Formation Time | 2 hours | [2] |
| Reduction Temperature | 0 °C | [2] |
| Reduction Reaction Time | 4 hours | [2] |
Protocol 2: Industrial-Scale Synthesis via Catalytic Hydrogenation
This process is optimized for large-scale production, utilizing catalytic hydrogenation for high efficiency and purity.[1][5]
Materials:
-
Monomethylamine (aqueous solution)
-
Acetaldehyde
-
Raney nickel (catalyst)
-
Sodium hydroxide (aqueous solution)
-
Hydrogen gas
Equipment:
-
Hydrogenation autoclave with stirring and temperature/pressure control
-
Distillation column
Procedure:
-
Reactor Charging: Introduce monomethylamine (e.g., 89.5 kg of a 40.5 wt% aqueous solution), Raney nickel (e.g., 5.5 kg), and an aqueous solution of sodium hydroxide (e.g., 0.65 kg) into a hydrogenation autoclave.[1][5]
-
Pressurization and Heating: Seal the autoclave, place it under hydrogen pressure, and heat the mixture to approximately 65-67 °C while stirring.[1][5]
-
Acetaldehyde Addition: Introduce acetaldehyde (e.g., 56.3 kg) into the autoclave over a period of about 3.3 hours. Maintain the hydrogen pressure at around 3 MPa throughout the reaction.[1][5]
-
Reaction Completion: After the acetaldehyde addition is complete, continue to maintain the temperature and hydrogen pressure until the consumption of hydrogen ceases, which typically takes about 1 hour.[1][5]
-
Catalyst Separation: Stop the stirring, degas the autoclave, and allow the Raney nickel catalyst to settle.[1]
-
Purification: Withdraw the supernatant crude product and purify it by fractional distillation under atmospheric pressure to obtain high-purity this compound.[1]
Quantitative Data Summary (Industrial Scale):
| Reagent/Parameter | Value/Condition | Source |
| Monomethylamine (anhydrous) | 36.2 kg | [1] |
| Acetaldehyde | 56.3 kg | [1] |
| Raney Nickel | 5.5 kg | [1] |
| Sodium Hydroxide | 0.65 kg | [1] |
| Reaction Temperature | 65-67 °C | [1] |
| Hydrogen Pressure | ~3 MPa | [1][5] |
| Acetaldehyde Addition Time | ~3.3 hours | [1][5] |
| Post-addition Reaction Time | ~1 hour | [1][5] |
| Molar Yield (relative to MMA) | 93% | [1][5] |
| Selectivity (relative to Acetaldehyde) | 85.6 mol% | [1][5] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound from acetaldehyde proceeds through a reductive amination pathway. The initial step is the nucleophilic addition of methylamine to the carbonyl group of acetaldehyde to form a hemiaminal, which then dehydrates to an imine intermediate. This imine is subsequently reduced to the final this compound product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 5. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
Application Notes: Synthesis of N-Ethylmethylamine via Direct Alkylation of Ethylamine
Introduction
N-Ethylmethylamine (EMA) is a secondary amine with growing importance as a synthetic intermediate in various fields, including pharmaceuticals and electronics.[1] In the pharmaceutical industry, it serves as a building block for active molecules targeting neurodegenerative diseases.[1] In electronics, it is used to synthesize volatile metal salt precursors like tetra(ethylmethylamino)hafnium for the deposition of metal films in semiconductor manufacturing.[1][2]
While several methods exist for the synthesis of this compound, direct alkylation of ethylamine with a methylating agent represents a classical approach. This method, however, presents significant challenges, primarily the lack of selectivity. The reaction proceeds via an SN2 mechanism, where the primary amine acts as a nucleophile.[3] The product, this compound, is also a nucleophilic secondary amine and can compete with the starting material, leading to overalkylation and the formation of undesired byproducts such as dimethylethylamine (a tertiary amine) and a quaternary ammonium salt.[3][4] Consequently, the reaction mixture can be complex, making the isolation of pure this compound difficult.[1]
These application notes provide a detailed protocol for the direct alkylation of ethylamine, discuss the associated challenges, and present data on alternative, more selective synthesis routes.
Reaction Pathway: Direct Methylation of Ethylamine
The direct alkylation of ethylamine with a methylating agent like methyl iodide results in the formation of this compound. However, the product itself can react further, leading to a mixture of products.
Caption: Reaction pathway for the direct alkylation of ethylamine.
Experimental Protocols
Protocol 1: Direct Alkylation of Ethylamine with Methyl Iodide
This protocol describes a general laboratory procedure for the mono-methylation of ethylamine. The key to improving the selectivity for the desired secondary amine is to use a large excess of the primary amine relative to the alkylating agent.[3] This increases the probability that the methyl iodide will react with the starting material (ethylamine) rather than the product (this compound).
Materials:
-
Ethylamine (70% solution in water or anhydrous)
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
Potassium hydroxide (KOH) pellets
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, add a significant molar excess (e.g., 10 equivalents) of ethylamine. If using an aqueous solution, the setup should be suitable for handling the pressure and temperature. For anhydrous ethylamine, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Dilute the ethylamine with a suitable solvent like ethanol or use it neat, depending on the scale and specific procedure.
-
-
Addition of Methylating Agent:
-
Dissolve methyl iodide (1 equivalent) in a small amount of the reaction solvent.
-
Slowly add the methyl iodide solution to the stirred ethylamine solution via the addition funnel. Maintain the temperature using an ice bath to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to reflux for several hours to ensure the reaction goes to completion. The reaction time can be monitored by TLC or GC-MS if appropriate standards are available.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a salt precipitate (ethylammonium hydroiodide) has formed, it may be necessary to add water to dissolve it.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the amine products.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The solvent can be carefully removed by rotary evaporation. Caution: this compound is highly volatile (boiling point: 36-37°C).[5]
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 36-37°C.[5] The low boiling point requires an efficient, well-chilled condenser.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Quantitative Data and Method Comparison
Direct alkylation is often not the preferred industrial method due to its low selectivity.[1][6] More advanced and selective methods, such as reductive amination, are commonly employed to achieve higher purity and yield.
| Synthesis Method | Reactants | Catalyst/Reagent | Selectivity for this compound (EMA) | Yield | Reference |
| Direct Alkylation | Ethylamine, Methyl Halide | Base (excess amine) | Low (mixture of primary, secondary, tertiary, and quaternary amines) | Variable, often low for pure EMA | [1][3][6] |
| N-Benzylideneethylamine Alkylation | N-Benzylideneethylamine, Methyl Iodide | None (pressure bomb) | High | 83-93% | [7] |
| Reductive Amination | Monomethylamine, Acetaldehyde | Raney Nickel, H₂, NaOH | 85.6 mol% | 93% (relative to monomethylamine) | [6][8] |
| Catalytic N-Methylation | Amines, Methanol | Heterogeneous Ni or Cu-based catalysts | High (for mono-N-methylation) | 75-97% | [9][10] |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound via direct alkylation.
Caption: General experimental workflow for this compound synthesis.
Discussion of Alternative Methods
Given the selectivity issues with direct alkylation, other synthetic routes are often more practical for producing high-purity this compound.
-
Reductive Amination: This is a highly effective industrial method. One process involves the reaction of monomethylamine with acetaldehyde in the presence of a Raney nickel catalyst and hydrogen.[6][8] This method provides excellent selectivity and high yield, avoiding the problem of overalkylation.[6] Another variation is the reaction of ethylamine with formaldehyde, though this can lead to the formation of dimethylethylamine, which is difficult to separate due to its similar boiling point.[1]
-
Alkylation of an Imine Intermediate: A well-documented laboratory preparation involves a two-step process. First, ethylamine is reacted with benzaldehyde to form N-benzylideneethylamine. This imine is then heated with methyl iodide in a pressure bomb. The resulting salt is hydrolyzed to yield this compound with high yields (83-93%).[7] This method circumvents the overalkylation problem by protecting the nitrogen atom during the initial step.
-
Catalytic N-Methylation with Methanol: Emerging "green" chemistry methods utilize methanol as a sustainable methylating agent.[9] These reactions are typically catalyzed by heterogeneous catalysts, such as those based on nickel or copper, and can offer high selectivity for mono-N-methylation under optimized conditions.[9][10]
References
- 1. Page loading... [guidechem.com]
- 2. This compound|CAS 624-78-2|RUO [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lifechempharma.com [lifechempharma.com]
- 6. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes: N-Ethylmethylamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N-Ethylmethylamine, a versatile secondary amine, in the synthesis of key pharmaceutical intermediates. The following sections detail its application in reductive amination for the synthesis of a dopamine receptor ligand precursor and in acylation for the preparation of a versatile chloroacetamide intermediate.
Application 1: Synthesis of a Piperidine-Based Intermediate for Dopamine D2 Receptor Antagonists via Reductive Amination
Introduction:
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1] The N-ethylmethyl moiety can significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties.[1] This protocol describes the synthesis of N-ethyl-N-methyl-4-piperidinamine, a key intermediate for the development of atypical antipsychotic agents that act as dopamine D2 receptor antagonists.[1] The method employed is reductive amination, a highly efficient and controlled reaction for forming carbon-nitrogen bonds.[1][2]
Experimental Protocol:
Reaction Scheme:
Caption: Reductive amination of 4-piperidone with this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Piperidone hydrochloride | 40064-34-4 | 135.61 |
| This compound | 624-78-2 | 59.11 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.[1]
-
Add this compound (1.2 eq) to the mixture and continue stirring for 30 minutes.[1]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the reaction temperature does not exceed 30 °C.[1]
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC-MS) | >98% |
Logical Diagram: Role in Dopamine D2 Receptor Antagonism
Caption: Simplified signaling pathway of a Dopamine D2 receptor.[1]
Application 2: Synthesis of a Chloroacetamide Intermediate via Acylation
Introduction:
N-acylation is a fundamental reaction in organic synthesis for the formation of robust amide bonds.[2] this compound readily undergoes acylation with acyl chlorides to produce N,N-disubstituted amides.[2] This protocol details the synthesis of N-ethyl-N-methyl-2-chloroacetamide, a versatile pharmaceutical intermediate. The chloroacetamide moiety serves as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecules, including analogs of local anesthetics like Lidocaine.
Experimental Protocol:
Reaction Scheme:
Caption: Acylation of this compound with Chloroacetyl Chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 624-78-2 | 59.11 |
| Chloroacetyl chloride | 79-04-9 | 112.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| 1M Hydrochloric acid (HCl) | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-ethyl-N-methyl-2-chloroacetamide.
-
The product can be purified by vacuum distillation if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >97% |
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of N-ethyl-N-methyl-2-chloroacetamide.
References
N-Ethylmethylamine as a Reagent in Acylation and Amidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmethylamine, a secondary amine, is a versatile reagent in organic synthesis, primarily utilized in acylation and amidation reactions to form N-ethyl-N-methylamides.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its influence on the physicochemical and pharmacological properties of molecules, including solubility, metabolic stability, and target binding affinity.[2] These application notes provide detailed protocols for the use of this compound in key acylation and amidation reactions, along with data on reaction parameters and yields.
Acylation of this compound
Acylation of this compound is commonly achieved through reactions with acyl chlorides or acid anhydrides. The Schotten-Baumann reaction provides a robust method for acylation using acyl chlorides in a biphasic system, while reactions with acid anhydrides offer an alternative route.
Protocol 1: Acylation with Acyl Chlorides (Schotten-Baumann Reaction)
This protocol describes the synthesis of N-ethyl-N-methylbenzamide from this compound and benzoyl chloride.
Reaction:
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-ethyl-N-methylbenzamide by column chromatography or recrystallization.
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl chloride | NaOH | DCM/Water | 2 | 0 to RT | 85-95 |
| 4-Nitrobenzoyl chloride | NaOH | DCM/Water | 2 | 0 to RT | ~90 |
| Acetyl chloride | Pyridine | DCM | 1 | 0 to RT | >90 |
Table 1: Representative yields for the acylation of this compound with various acyl chlorides.
Protocol 2: Acylation with Acid Anhydrides
This protocol details the reaction of this compound with acetic anhydride to produce N-ethyl-N-methylacetamide.
Reaction:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or neat
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask containing this compound (1.0 equivalent), add acetic anhydride (1.1 equivalents) dropwise with stirring. The reaction can be performed neat or in a solvent like dichloromethane.
-
If the reaction is sluggish, gentle heating or the addition of a catalytic amount of pyridine can be employed.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated to afford the crude N-ethyl-N-methylacetamide.
-
Purification can be achieved by distillation or column chromatography.
| Acid Anhydride | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetic Anhydride | Neat | 1 | RT | High |
| Propionic Anhydride | DCM | 2 | RT | High |
Table 2: General conditions for the acylation of this compound with acid anhydrides.
Amidation of this compound
Direct amidation of this compound with carboxylic acids requires the use of coupling agents to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).
Protocol 3: Amidation using EDC/HOBt Coupling
This protocol describes the synthesis of N-ethyl-N-methylbenzamide from benzoic acid and this compound.
Reaction:
Materials:
-
Benzoic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 equivalent), HOBt (1.1 equivalents), and this compound (1.1 equivalents) in DMF or DCM.[3]
-
Add DIPEA (2.0 equivalents) to the mixture.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Carboxylic Acid | Coupling Agents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | EDC, HOBt | DIPEA | DMF | 16 | RT | 80-95 |
| Phenylacetic Acid | EDC, HOBt | DIPEA | DCM | 18 | RT | 85-95 |
| Cinnamic Acid | EDC, HOBt | DIPEA | DMF | 24 | RT | ~80 |
Table 3: Representative yields for the EDC/HOBt mediated amidation of this compound.[4]
Application in Drug Discovery: A Workflow for Lead Optimization
The N-ethyl-N-methylamide moiety can be strategically incorporated into lead compounds during the drug discovery process to fine-tune their pharmacological properties. The following workflow illustrates a typical lead optimization cycle involving the synthesis of an amide library.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Production of N-Ethylmethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic methods for the synthesis of N-Ethylmethylamine (EMA), a crucial intermediate in the pharmaceutical and electronics industries. While gas-phase catalytic routes are explored, this document emphasizes a highly selective and high-yield liquid-phase reductive amination process for which detailed protocols and robust data are available.
Overview of Synthetic Methodologies
This compound can be synthesized through various catalytic routes. Gas-phase amination of alcohols, such as the reaction of ethanol with monomethylamine or ethylamine with methanol, represents a potential pathway. However, these methods often require harsh reaction conditions and typically result in low yields and a mixture of primary, secondary, and tertiary amines, making the purification of high-purity EMA challenging.[1]
A more effective and selective method is the liquid-phase reductive amination of acetaldehyde with monomethylamine in the presence of a hydrogenation catalyst. This approach offers significantly higher selectivity and yield under milder conditions.[1]
Table 1: Comparison of Synthetic Methods for this compound Production
| Parameter | Gas-Phase Catalytic Amination | Liquid-Phase Reductive Amination |
| Reactants | Ethanol & Monomethylamine, or Ethylamine & Methanol | Acetaldehyde & Monomethylamine |
| Catalyst | Supported metal catalysts (e.g., Cu, Co, Ni on Al₂O₃, ZrO₂) | Hydrogenation catalyst (e.g., Raney Nickel) |
| Phase | Gas Phase | Liquid Phase |
| Selectivity for EMA | Generally low, mixture of amines | High (e.g., 85.6 mol%)[1] |
| Yield of EMA | Low[1] | High (e.g., 93 mol%)[1] |
| Reaction Conditions | High Temperature (80-300°C) and Pressure (0.1-40 MPa) | Mild Temperature (65-67°C) and Pressure (~3 MPa)[1] |
| Byproducts | Dimethylethylamine, Diethylmethylamine, and other amines | Minor amounts of N,N-dimethylethylamine and other heavy compounds[1] |
Experimental Protocols
Protocol for High-Yield Liquid-Phase Reductive Amination of Acetaldehyde
This protocol is adapted from a patented industrial process and provides a method for producing high-purity this compound with high selectivity and yield.[1]
Materials:
-
Monomethylamine (MMA), 40.5 wt% aqueous solution
-
Acetaldehyde
-
Raney Nickel catalyst (weight concentration of nickel > 82%)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 450 g/L)
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation autoclave with stirring and heating/cooling systems
-
Fractional distillation column (15-20 theoretical plates)
Procedure:
-
Reactor Charging: In a 250 L hydrogenation autoclave, successively introduce 89.5 kg of a 40.5 wt% aqueous solution of monomethylamine (equivalent to 36.2 kg of anhydrous MMA), approximately 5.5 kg of Raney nickel catalyst, and about 0.65 kg of sodium hydroxide in the form of a 450 g/L aqueous solution.
-
Pressurization and Heating: Seal the autoclave and place the entire assembly under hydrogen pressure. Begin stirring and heat the mixture to a temperature of approximately 65-67°C.
-
Acetaldehyde Addition: Once the reaction temperature is stable, introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours. Maintain the hydrogen pressure at around 3 MPa throughout the addition.
-
Reaction Completion: After the complete addition of acetaldehyde, maintain the reaction mixture at 65-67°C and under 3 MPa of hydrogen pressure until the consumption of hydrogen ceases, which typically takes about 1 hour.
-
Catalyst Separation: Stop the stirring and cool the reactor. Carefully degas the autoclave and allow the Raney Nickel catalyst to settle at the bottom.
-
Product Recovery: Withdraw the supernatant liquid containing the crude this compound.
-
Purification: Subject the crude product to fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates. After removing the light fractions, collect the high-purity this compound.
Expected Results:
-
Selectivity: The selectivity for this compound with respect to acetaldehyde is approximately 85.6 mol%.[1]
-
Yield: The molar yield of this compound relative to the initial monomethylamine is about 93%.[1]
General Protocol for Gas-Phase Catalytic Amination
Materials:
-
Ethanol
-
Monomethylamine
-
Hydrogen (H₂) gas
-
Supported metal catalyst (e.g., Copper, Cobalt, or Nickel on a support like Alumina or Zirconia)
-
Fixed-bed flow reactor system with temperature and pressure control
Procedure:
-
Catalyst Activation: The catalyst is typically reduced in situ in a stream of hydrogen at an elevated temperature before the reaction.
-
Reactant Feed: A gaseous mixture of ethanol, monomethylamine, and hydrogen is continuously fed into the heated fixed-bed reactor containing the catalyst. The molar ratio of the reactants and the space velocity need to be optimized for the specific catalyst and desired product distribution.
-
Reaction: The reaction is carried out at a temperature ranging from 80°C to 300°C and a pressure from 0.1 to 40 MPa.
-
Product Condensation and Analysis: The reactor effluent is cooled to condense the liquid products. The product mixture is then analyzed, typically by gas chromatography, to determine the conversion of reactants and the selectivity for this compound and various byproducts.
Challenges:
The primary challenge in this gas-phase method is controlling the selectivity towards the desired secondary amine, this compound. The reaction conditions that favor the initial amination also promote subsequent alkylation reactions, leading to the formation of tertiary amines (dimethylethylamine, diethylmethylamine) and other undesired byproducts.
Reaction Pathways and Process Workflows
Liquid-Phase Reductive Amination Pathway
The reaction proceeds through the initial formation of an enamine or imine intermediate from the reaction of acetaldehyde and monomethylamine, which is then immediately hydrogenated in-situ by the catalyst to form this compound.
Caption: Reaction pathway for liquid-phase reductive amination.
Experimental Workflow for Liquid-Phase Synthesis
The following diagram illustrates the key steps in the high-yield liquid-phase synthesis of this compound.
Caption: Workflow for liquid-phase this compound synthesis.
Generalized Gas-Phase Amination Pathway
In the gas-phase amination of ethanol with monomethylamine, the reaction proceeds through a series of competing and consecutive reactions on the catalyst surface, leading to a mixture of products.
Caption: Generalized reaction pathways in gas-phase amination.
References
Application Notes and Protocols for the Analytical Characterization of N-Ethylmethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylmethylamine (NEMA), a secondary aliphatic amine, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure consists of a nitrogen atom bonded to an ethyl group and a methyl group.[1][2] Accurate characterization and quantification of NEMA are paramount to ensure the quality, purity, and consistency of final products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃H₉N |
| Molecular Weight | 59.11 g/mol [2] |
| CAS Number | 624-78-2[3] |
| Boiling Point | 36-37 °C[2] |
| Appearance | Colorless liquid[1][2] |
| Odor | Fishy or ammonia-like[1] |
| Solubility | Soluble in water[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Application Note
GC-MS analysis of this compound allows for sensitive and selective detection. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common derivatizing agent is benzenesulfonyl chloride (BSC).[4] The mass spectrum of NEMA is characterized by a molecular ion peak and specific fragmentation patterns that serve as a fingerprint for its identification.[5] The base peak is typically observed at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ fragment.[5]
Quantitative Data
| Parameter | Value | Reference |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [4] |
| Injector Temperature | 290 °C | [4] |
| Carrier Gas | Helium | [4] |
| Flow Rate | 1 mL/min | [4] |
| Injection Mode | Splitless | [4] |
| Oven Program | 80°C (1 min), then 5°C/min to 180°C, then 10°C/min to 240°C, then 25°C/min to 290°C (10 min hold) | [4] |
| MS Transfer Line Temp | 290 °C | [4] |
| Key Mass Fragments (m/z) | 59 (M+), 44 (base peak), 42, 29 | [5] |
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Prepare a standard solution of this compound in a suitable solvent like methanol.
-
For derivatization, add 200 µL of 10 mol/L NaOH solution and 200 µL of benzenesulfonyl chloride (BSC) to the sample solution in a vial.[4]
-
Agitate the mixture at room temperature for 30 minutes.[4]
-
Add another 0.5 mL of 10 mol/L NaOH solution and heat at 80°C for 30 minutes.[4]
-
After cooling, extract the derivative with a suitable organic solvent like dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
2. GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Run the analysis using the parameters outlined in the quantitative data table.
-
Acquire mass spectra in the appropriate mass range (e.g., m/z 20-100).
3. Data Analysis:
-
Identify the NEMA derivative peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, create a calibration curve using standards of known concentrations.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Application Note
Both ¹H and ¹³C NMR are used to confirm the structure of this compound. The ¹H NMR spectrum shows distinct signals for the protons on the ethyl and methyl groups, with characteristic chemical shifts and spin-spin coupling patterns.[6] The integrated proton ratio of 3:1:2:3 corresponds to the structural formula of N-methylethanamine.[6] The ¹³C NMR spectrum provides evidence for the three different carbon environments in the molecule.[7]
Quantitative Data
¹H NMR (Proton NMR)
| Protons | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| CH₃-CH₂- | ~1.1 | Triplet | ~7.2 | 3H |
| -NH- | ~1.3 | Broad Singlet | - | 1H |
| CH₃-CH₂- | ~2.5 | Quartet | ~7.2 | 2H |
| CH₃-N- | ~2.3 | Singlet | - | 3H |
¹³C NMR (Carbon NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C H₃-CH₂- | ~15 |
| C H₃-N- | ~36 |
| CH₃-C H₂- | ~48 |
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Analysis:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
3. Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Structural Elucidation Pathway
Caption: Logical pathway for structural confirmation using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Application Note
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.[8] Key absorptions include N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C-N stretching.[8] The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule, allowing for definitive identification.[8]
Quantitative Data
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 | N-H | Stretching |
| 2970-2800 | C-H (in CH₃ and CH₂) | Stretching |
| 1470-1430 | C-H | Bending |
| 1250-1020 | C-N | Stretching[8] |
Experimental Protocol
1. Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, for attenuated total reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.
2. FTIR Analysis:
-
Place the sample holder (salt plates or ATR accessory) into the FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with the functional groups present in this compound using a correlation chart.
-
Compare the obtained spectrum with a reference spectrum of this compound for confirmation.
Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Resolution GC-MS Analysis for Purity Assessment of N-Ethylmethylamine
Abstract
This application note presents a detailed protocol for the quantitative purity analysis of N-Ethylmethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic processes, and ensuring its purity is critical for the quality and safety of the final products. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and data analysis, to accurately identify and quantify this compound and its potential process-related impurities. The presented method is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for the quality control of this compound.
Introduction
This compound (CAS No. 624-78-2) is a secondary amine widely utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity of this compound is of paramount importance as the presence of impurities, such as unreacted starting materials or by-products from side reactions, can adversely affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it an ideal method for the purity assessment of this compound.[2] This application note outlines a validated GC-MS method for the separation and quantification of this compound from potential impurities like methylamine, ethylamine, and diethylamine.
The inherent basicity and polarity of amines can pose analytical challenges, often leading to poor peak shape and column adsorption.[3] The method detailed herein utilizes a specialized capillary column designed for amine analysis to ensure symmetrical peak shapes and reproducible results.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile organic solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of 1000 µg/mL.
-
Further dilute the sample solution to fall within the calibration range (e.g., a 1:100 dilution to achieve a nominal concentration of 10 µg/mL).
-
-
Impurity Spiking (for method development/validation):
-
Prepare individual stock solutions of potential impurities (e.g., methylamine, ethylamine, diethylamine).
-
Spike a known concentration of this compound standard with the impurity standards to verify separation and identification.
-
GC-MS Instrumentation and Parameters
The following parameters were established for the analysis on an Agilent GC-MS system, but can be adapted for other manufacturers' instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 1.2 µm film thickness[4] |
| Carrier Gas | Helium, Constant Flow at 1.5 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial Temperature: 40 °C, hold for 2 min[4] |
| Ramp: 10 °C/min to 250 °C[4] | |
| Final Hold: 5 min at 250 °C | |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 25 - 200 |
| Solvent Delay | 3 min |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for this compound and its potential impurities under the specified GC-MS conditions.
| Compound | Retention Time (min) | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methylamine | 3.53[4] | 31.06 | 31 | 30, 28 |
| Ethylamine | 4.02[4] | 45.08 | 45 | 44, 30, 28 |
| This compound | 4.73 [4] | 59.11 [5] | 59 [6] | 44 (base peak), 30 [6] |
| Diethylamine | 5.97[4] | 73.14 | 73 | 58, 44, 30 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound purity.
Data Analysis Logic
Caption: Logical flow for data analysis and purity determination.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the purity assessment of this compound. The specified chromatographic conditions allow for excellent separation of the main component from its potential process-related impurities. The use of mass spectrometric detection ensures confident peak identification. This protocol is suitable for implementation in quality control laboratories within the pharmaceutical and chemical industries to ensure the quality and consistency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. agilent.com [agilent.com]
- 5. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 6. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols for the Structural Elucidation of N-Ethylmethylamine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy in characterizing N-Ethylmethylamine, a secondary amine with applications in chemical synthesis. These guidelines will assist researchers in obtaining and interpreting high-quality NMR data for this compound.
This compound (CH₃CH₂NHCH₃) is a volatile, colorless liquid.[1][2] Its structure consists of an ethyl group and a methyl group attached to a nitrogen atom. Due to rapid proton exchange, the N-H proton often appears as a broad singlet and typically does not show coupling to adjacent protons.[3][4][5]
Data Presentation
¹H and ¹³C NMR Spectral Data Summary
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for this compound in a typical deuterated solvent such as Chloroform-d (CDCl₃). The coupling constants (J) are estimated based on typical values for similar structural motifs.[6][7][8][9]
Table 1: ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- (Ethyl) | ~2.65 | Quartet (q) | 2H | ~7.2 |
| N-CH₃ (Methyl) | ~2.30 | Singlet (s) | 3H | N/A |
| N-H | ~1.20 | Broad Singlet (br s) | 1H | N/A |
| -CH₃ (Ethyl) | ~1.10 | Triplet (t) | 3H | ~7.2 |
Table 2: ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂- (Ethyl) | ~48 |
| N-CH₃ (Methyl) | ~36 |
| -CH₃ (Ethyl) | ~15 |
Experimental Protocols
Protocol 1: Sample Preparation for a Volatile Amine
This compound is a volatile liquid, requiring careful sample preparation to prevent evaporation and ensure accurate results.
Materials:
-
This compound
-
High-quality 5 mm NMR tubes[12]
-
Pipettes
-
Vial with a septum cap
-
Parafilm or a sealing cap for the NMR tube
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble and that does not have signals overlapping with the analyte peaks. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[10][11] D₂O can also be used and is useful for identifying the N-H proton signal, as the proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[10]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[10]
-
Sample Handling: Due to the volatility of this compound, it is advisable to perform the sample preparation in a well-ventilated fume hood. To minimize evaporation, chill the vial containing the amine and the deuterated solvent on ice before mixing.
-
Dissolution: In a small, clean vial with a septum cap, add the appropriate amount of deuterated solvent. Using a syringe, carefully add the desired amount of this compound to the solvent. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.
-
Sealing: To prevent evaporation of the volatile sample during the experiment, securely cap the NMR tube. For added security, wrap the cap and the top of the tube with parafilm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Acquisition of ¹H NMR Spectrum
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12 ppm (e.g., -1 to 11 ppm) is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate for quantitative analysis.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K).
Protocol 3: Acquisition of ¹³C NMR Spectrum
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200 ppm (e.g., -10 to 190 ppm) will cover the expected chemical shift range for aliphatic carbons.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on the concentration) will be required to achieve a good signal-to-noise ratio.
Visualizations
This compound Structure and ¹H NMR Assignments
Caption: Structure of this compound with corresponding ¹H NMR chemical shift assignments.
Experimental Workflow for NMR Analysis
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. researchgate.net [researchgate.net]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. books.rsc.org [books.rsc.org]
- 12. sites.bu.edu [sites.bu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Ethylmethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylmethylamine.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Fractional Distillation | Inefficient separation from close-boiling impurities like dimethylethylamine. | - Ensure your distillation column has a sufficient number of theoretical plates (a packed column with at least 15-20 theoretical plates is recommended for good separation).- Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.- Consider using a spinning band distillation apparatus for enhanced separation of components with very close boiling points.[1] |
| Contamination with starting materials (e.g., methylamine, ethylamine). | - If the impurity has a significantly lower boiling point, a preliminary simple distillation can remove the bulk of it before the final fractional distillation.- Ensure the initial reaction has gone to completion to minimize unreacted starting materials. | |
| Product is Cloudy or Hazy | Presence of water due to the hygroscopic nature of this compound. | - Dry the crude this compound with a suitable drying agent (e.g., potassium hydroxide pellets) before distillation.[2] - Perform all transfers and distillations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.- Store the final product over molecular sieves and in a tightly sealed container. |
| Formation of carbonates from reaction with atmospheric CO2. | - Handle and store the amine under an inert atmosphere.- If carbonate formation is suspected, the amine can be purified by distillation from a small amount of sodium hydroxide. | |
| Sudden Pressure Drop During Vacuum Distillation | A leak in the distillation apparatus. | - Check all joints and connections for proper sealing. Ensure ground glass joints are properly greased (if applicable) and that all tubing is secure. |
| Inefficient cooling of the condenser. | - Ensure a sufficient flow of coolant through the condenser. For very low-boiling compounds, a refrigerated circulator may be necessary. | |
| Product Darkens During Distillation | Thermal decomposition of this compound or impurities. | - Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress.- Ensure the heating mantle temperature is not excessively high. The temperature should be just enough to maintain a steady distillation rate. |
| Inaccurate Purity Reading by GC Analysis | Adsorption of the amine to the GC column. | - Use a base-deactivated GC column specifically designed for amine analysis.[3]- Tailing of amine peaks can be minimized by using a column coated with a basic stationary phase or by adding a small amount of a tailing reducer to the carrier gas.[3] |
| Difficulty in Determining Water Content by Karl Fischer Titration | The basicity of the amine interfering with the Karl Fischer reagents. | - Use a Karl Fischer reagent system specifically designed for basic samples.[4]- Buffer the Karl Fischer solvent with a weak acid, such as benzoic or salicylic acid, to neutralize the amine's basicity before titration.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route. In industrial preparations involving reductive amination, byproducts such as dimethylethylamine and diethylmethylamine can form.[5] Unreacted starting materials like methylamine and ethylamine may also be present. Due to its hygroscopic nature, water is also a common impurity.
Q2: Why is it so difficult to separate this compound from dimethylethylamine?
A2: The primary challenge lies in their very close boiling points. This compound has a boiling point of 36-37°C, while dimethylethylamine boils at 36-38°C.[6][7] This small difference makes separation by standard distillation difficult, requiring a highly efficient fractional distillation setup.
Q3: What is the best method for purifying this compound in a laboratory setting?
A3: For laboratory-scale purification, fractional distillation over a drying agent like potassium hydroxide (KOH) is the most common and effective method.[2] For very high purity requirements, preparative gas chromatography or spinning band distillation can be employed.
Q4: How should I store purified this compound?
A4: this compound is hygroscopic and sensitive to air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from sources of ignition.[8]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for determining the purity and identifying organic impurities.[9][10] The water content is best determined by Karl Fischer titration.[9]
Quantitative Data on this compound and Common Impurities
The following table summarizes the physical properties of this compound and its common impurities to aid in the development of purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methylamine | CH₅N | 31.06 | -6.3[11] |
| Ethylamine | C₂H₇N | 45.08 | 16.6[12] |
| This compound | C₃H₉N | 59.11 | 36-37 |
| Dimethylethylamine | C₄H₁₁N | 73.14 | 36-38[6] |
| Diethylamine | C₄H₁₁N | 73.14 | 55.5[8] |
Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Fractional Distillation of this compound
This protocol is adapted from a general procedure for the purification of a low-boiling amine.[2]
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 15 theoretical plates)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Drying: Place the crude this compound in a round-bottom flask with a stir bar. Add a small amount of potassium hydroxide pellets and stir for several hours, or until the liquid is clear.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Inert Atmosphere: Flush the apparatus with a slow stream of nitrogen or argon.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect any low-boiling forerun (likely unreacted starting materials) in a separate receiving flask cooled in an ice bath.
-
Once the temperature stabilizes at the boiling point of this compound (36-37°C), switch to a clean, dry receiving flask, also cooled in an ice bath.
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
-
Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Storage: Immediately transfer the purified this compound to a clean, dry, and tightly sealed container under an inert atmosphere.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A base-deactivated column suitable for amine analysis (e.g., a capillary column with a polyethylene glycol or modified polysiloxane stationary phase).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection is recommended).
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or ethanol).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any impurities.
-
Calculate the purity based on the relative peak areas.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Spinning band distillation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. thermopedia.com [thermopedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Page loading... [wap.guidechem.com]
- 10. ez.restek.com [ez.restek.com]
- 11. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Separation of N-Ethylmethylamine (EMA) and Dimethylethylamine (DMEA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in separating N-Ethylmethylamine (a secondary amine) from its common byproduct, Dimethylethylamine (a tertiary amine).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound (EMA) and Dimethylethylamine (DMEA) particularly challenging?
A1: The primary difficulty lies in their nearly identical boiling points.[1] this compound boils at 36-37°C, while Dimethylethylamine boils at 36-38°C.[2][3][4][5][6] This small difference makes separation by conventional fractional distillation extremely inefficient and impractical for achieving high purity on a standard laboratory scale.[1][7]
Q2: What are the principal methods available for separating this specific amine mixture?
A2: Due to the close boiling points, three main strategies are employed:
-
High-Efficiency Fractional Distillation: This physical method relies on a distillation column with a very high number of theoretical plates to exploit the slight difference in volatility.
-
Chemical Separation (Derivatization): This involves reacting the mixture with a reagent that selectively targets the secondary amine (EMA), creating a new compound with different physical properties that is easier to separate from the unreacted tertiary amine (DMEA). The original EMA is then regenerated.
-
Preparative Chromatography: This method separates the compounds based on their differential partitioning between a stationary phase and a mobile phase. Gas chromatography (GC) is particularly suitable for these volatile amines.
Q3: Can I use a standard simple or fractional distillation setup?
A3: A simple distillation will not be effective. A standard laboratory fractional distillation setup is also unlikely to provide the required separation efficiency. Success with this method requires a specialized column with a high number of theoretical plates (e.g., 15-20 or more) and precise control over the reflux ratio.[1][8]
Q4: Which chemical separation methods are most common for secondary and tertiary amines?
A4: The most common methods are Hinsberg's method and Hoffmann's method.
-
Hoffmann's Method uses diethyl oxalate. Secondary amines form a liquid oxamic ester, while tertiary amines do not react, allowing for their separation.[9][12][13]
Data Presentation: Physical Properties
A clear understanding of the physical properties of this compound and Dimethylethylamine is critical for developing an effective separation strategy.
| Property | This compound (EMA) | Dimethylethylamine (DMEA) |
| IUPAC Name | N-Methylethanamine[3] | N,N-Dimethylethanamine[4] |
| Amine Class | Secondary[2] | Tertiary[4] |
| Molecular Formula | C₃H₉N[2][3] | C₄H₁₁N[4][14] |
| Molecular Weight | 59.11 g/mol [2][3] | 73.14 g/mol [4][14] |
| Boiling Point | 36–37 °C[2][3][5][6] | 36–38 °C[4][15] |
| Density | 0.688 g/mL at 25 °C[2][3][5] | 0.675 g/mL at 25 °C[4][14] |
| Appearance | Colorless to light yellow liquid[2][6] | Clear, colorless liquid[14][15] |
| Odor | Strong, ammoniacal[2] | Ammonia-like to fish-like[14] |
Troubleshooting Guides
This section addresses specific issues that may arise during the separation process.
Issue 1: Poor Separation with Fractional Distillation
-
Symptom: The distillate contains a significant amount of both EMA and DMEA, with little to no enrichment of the lower-boiling component.
-
Possible Cause & Solution:
-
Insufficient Column Efficiency: Your column does not have enough theoretical plates for this difficult separation.
-
Incorrect Reflux Ratio: The reflux ratio may be too low, preventing proper equilibrium from being established in the column.
-
Solution: Increase the reflux ratio. For close-boiling mixtures, a high reflux ratio is necessary, meaning more of the condensate is returned to the column than is collected as distillate.
-
-
Flooding or Channelling: The boil-up rate is too high, causing the vapor to push the liquid up the column (flooding) or bypass the packing (channelling).
-
Solution: Reduce the heating rate to ensure a smooth and steady boil-up. Ensure the column is perfectly vertical.
-
-
Issue 2: Low Yield After Chemical Separation (Hinsberg's Method)
-
Symptom: The final amount of recovered this compound is significantly lower than expected.
-
Possible Cause & Solution:
-
Incomplete Initial Reaction: The reaction between EMA and benzenesulfonyl chloride did not go to completion.
-
Solution: Ensure stoichiometric amounts of reagents and adequate reaction time. Gentle heating may be required. Use a base (like aqueous NaOH) to catalyze the reaction and neutralize the HCl byproduct.[9]
-
-
Losses During Extraction: The N-ethylbenzenesulfonamide or the unreacted DMEA was lost during the workup steps.
-
Solution: Perform extractions with a suitable organic solvent (e.g., diethyl ether) multiple times to ensure complete transfer from the aqueous layer. Be careful to avoid emulsions.
-
-
Incomplete Hydrolysis: The final step to regenerate the EMA from its sulfonamide derivative was incomplete.
-
Solution: This step requires harsh conditions, such as heating with concentrated acid (e.g., HCl). Ensure sufficient time and temperature for the hydrolysis to complete before neutralization and extraction of the final product.
-
-
Issue 3: Tailing or Overlapping Peaks in Preparative Chromatography
-
Symptom: In preparative GC or HPLC, the peaks for EMA and DMEA are broad, tailing, or not baseline-separated, leading to cross-contamination of fractions.
-
Possible Cause & Solution:
-
Column Inactivity: Amines are basic and can interact strongly with active sites (e.g., acidic silanols) on the column packing, causing peak tailing.[16][17][18]
-
Solution (GC): Use a column specifically designed for volatile amines, which is base-deactivated (e.g., Rtx-Volatile Amine or CP-Volamine).[16][17][19] These columns provide sharp, symmetrical peaks.
-
Solution (HPLC): Add a competing base, such as 0.1% n-propylamine, to the mobile phase to block active sites on the stationary phase.[20]
-
-
Column Overload: Injecting too much sample onto the column.
-
Solution: Reduce the injection volume. Perform multiple smaller injections instead of one large one.
-
-
Incorrect Mobile/Stationary Phase: The chosen phase combination does not provide sufficient selectivity for the two amines.
-
Solution: For GC, optimize the temperature program. For HPLC, adjust the solvent composition of the mobile phase to improve resolution.
-
-
Experimental Protocols & Visualizations
Separation Strategy Overview
The choice of separation method depends on the required purity, scale, and available equipment. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting a separation method.
Protocol 1: Chemical Separation via Hinsberg's Method
This protocol details the separation of this compound (secondary) from Dimethylethylamine (tertiary) using benzenesulfonyl chloride.
Methodology:
-
Separation of DMEA: Transfer the reaction mixture to a separatory funnel. The unreacted tertiary amine (DMEA) is a liquid that is insoluble in the alkaline solution. Extract the mixture with diethyl ether. The ether layer will contain the DMEA. The aqueous layer contains the sodium salt of the sulfonamide. Separate the layers. The DMEA can be recovered from the ether layer by drying over anhydrous sodium sulfate and carefully evaporating the solvent.
-
Regeneration of EMA: To recover the EMA, the sulfonamide must be hydrolyzed. Heat the collected sulfonamide precipitate with concentrated aqueous HCl under reflux for several hours.
-
Final Isolation of EMA: After hydrolysis, make the solution strongly alkaline with concentrated NaOH. The free EMA will separate. Extract the EMA with diethyl ether, dry the ether layer with anhydrous potassium hydroxide pellets, and carefully remove the ether by distillation to yield the purified this compound.
The following diagram illustrates this experimental workflow.
References
- 1. Page loading... [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ethylmethylamine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound 97 624-78-2 [sigmaaldrich.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Separation Of A Mixture Of Amines For Class 12|PW [pw.live]
- 10. youtube.com [youtube.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. One moment, please... [chemicalnote.com]
- 13. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 14. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 17. agilent.com [agilent.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for high-purity N-Ethylmethylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of high-purity N-Ethylmethylamine (EMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used industrial method involving the reaction of acetaldehyde with monomethylamine in the presence of a reducing agent and a catalyst.[1][2][3][4]
-
Alkylation of Ethylamine: This classic laboratory method involves the reaction of ethylamine with a methylating agent, such as methyl iodide.[2][5] Stoichiometric control is crucial to minimize over-alkylation.[2]
-
Eschweiler-Clarke Reaction: This method involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6][7][8] It is a reductive amination process that stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[8]
Q2: What are the main challenges in producing high-purity this compound?
A2: The primary challenge is the formation of side products, particularly tertiary amines like dimethylethylamine and diethylmethylamine.[1][5] These impurities have boiling points very close to that of this compound, making separation by standard distillation difficult.[5] Another challenge, particularly with alkylation methods using methyl halides, is the production of salt-containing effluents that are difficult to remove and recover.[5]
Q3: How can I minimize the formation of tertiary amine impurities?
A3: Minimizing tertiary amine formation is key to achieving high purity. Strategies include:
-
Optimizing Reaction Conditions: In reductive amination, controlling parameters such as temperature, pressure, and catalyst selectivity is crucial.[1][4]
-
Control of Stoichiometry: In alkylation reactions, using an excess of the primary amine can help to reduce the likelihood of over-alkylation.[2]
-
Choice of Synthesis Route: Some methods are inherently more selective. For example, a patented process for the reductive amination of acetaldehyde with monomethylamine has been shown to produce high-purity EMA with minimal byproducts.[1]
Q4: What is the recommended method for purifying crude this compound?
A4: Fractional distillation is the most effective method for purifying this compound.[1][5][9] For industrial-scale production of high-purity EMA, a fractional distillation column with 15 to 20 theoretical plates is recommended.[1] The high-purity product is typically recovered as a side stream.[1][10] Post-synthesis purification may also involve drying over molecular sieves.[9]
Q5: What analytical techniques are used to determine the purity of this compound?
A5: The purity of this compound is typically determined by gas chromatography (GC), often with an internal standard for quantitative analysis.[1][5][10] The residual water content can be measured by Karl Fischer titration.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. | - Increase reaction time or temperature within the optimal range.[1] - Ensure catalyst is active. |
| - Suboptimal ratio of reactants. | - Adjust the molar ratio of reactants as per the optimized protocol. | |
| - Loss of volatile product during workup. | - Ensure efficient cooling of the receiving flask during distillation.[11] | |
| Presence of Tertiary Amine Impurities (e.g., Dimethylethylamine) | - Over-alkylation or lack of selectivity in the reaction. | - In alkylation, use an excess of the primary amine.[2] - In reductive amination, optimize catalyst and reaction conditions for selectivity.[1][4] |
| - Inefficient purification. | - Use a fractional distillation column with a sufficient number of theoretical plates (e.g., 15-20).[1] - Optimize the distillation rate and reflux ratio. | |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. | - Increase reaction duration or temperature.[1] |
| - Inefficient reducing agent. | - Ensure the reducing agent is fresh and added in the correct stoichiometry. | |
| High Water Content in Final Product | - Incomplete drying of the crude product. | - Dry the purified product over a suitable drying agent like potassium hydroxide pellets or molecular sieves.[9][11] |
| - Introduction of water during workup. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Data Presentation
Table 1: Optimized Reaction Conditions for High-Purity this compound Synthesis via Reductive Amination
| Parameter | Value | Reference |
| Reactants | Monomethylamine, Acetaldehyde | [1] |
| Catalyst | Raney Nickel | [1][10] |
| Base | Sodium Hydroxide (catalytic amount) | [1][10] |
| Temperature | 65-67°C | [1][10] |
| Hydrogen Pressure | ~3 MPa | [1][3] |
| Acetaldehyde Addition Time | ~3.3 hours | [1][3] |
| Reaction Time (post-addition) | ~1 hour (until H₂ consumption ceases) | [1][3] |
| Selectivity to this compound | 85.6 mol% | [1] |
| Molar Yield (relative to monomethylamine) | 93% | [1] |
| Final Purity (post-distillation) | >99.8% | [10] |
Experimental Protocols
Protocol 1: High-Purity this compound Synthesis via Reductive Amination (Industrial Scale Example)
This protocol is adapted from a patented industrial process.[1][3][10]
1. Reaction Setup:
-
Charge a 250 L hydrogenation autoclave equipped with a stirring system and a heating/cooling system with:
-
89.5 kg of a 40.5% aqueous solution of monomethylamine.
-
Approximately 5.5 kg of Raney nickel catalyst.
-
Approximately 0.65 kg of sodium hydroxide (as a 450 g/L aqueous solution).
-
2. Reaction Execution:
-
Pressurize the autoclave with hydrogen gas.
-
Heat the mixture to approximately 65-67°C with stirring.
-
Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, maintaining the hydrogen pressure at approximately 3 MPa.
-
After the complete addition of acetaldehyde, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).
3. Work-up and Purification:
-
Stop the stirring and degas the autoclave.
-
Allow the catalyst to settle, then withdraw the supernatant liquid.
-
Subject the supernatant to fractional distillation at atmospheric pressure using a column with approximately 15-20 theoretical plates.
-
After removing the light fractions, recover the high-purity this compound as a side stream at about 90% of the column height.
Visualizations
Caption: Workflow for High-Purity this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Purity Issues.
References
- 1. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
avoiding side reactions in the alkylation of ethylamine
Welcome to the technical support center for the alkylation of ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their alkylation reactions involving ethylamine, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of ethylamine?
The primary side reactions encountered during the alkylation of ethylamine are over-alkylation and elimination.[1][2]
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Over-alkylation: The initial product of mono-alkylation, a secondary amine, is often more nucleophilic than ethylamine itself.[3] This leads to subsequent alkylations, forming tertiary amines and ultimately quaternary ammonium salts.[3][4][5][6][7][8] This cascade of reactions is often referred to as polysubstitution and results in a mixture of products that can be difficult to separate.[3][6][7][8]
-
Elimination: Under certain conditions, particularly with sterically hindered alkyl halides or the use of strong, bulky bases at elevated temperatures, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene.[1][2]
Q2: How can I favor mono-alkylation and avoid over-alkylation?
Several strategies can be employed to enhance the selectivity for the desired mono-alkylated product:
-
Use a Large Excess of Ethylamine: By using a significant excess of ethylamine relative to the alkylating agent, the probability of the alkylating agent encountering and reacting with the less abundant secondary amine product is statistically reduced.[3][9]
-
Slow Addition of the Alkylating Agent: A slow, controlled addition of the alkylating agent can help to maintain a low concentration of it in the reaction mixture, further favoring the reaction with the more abundant ethylamine.
-
Control of Reaction Temperature: Lowering the reaction temperature generally slows down the rate of all reactions, but it can sometimes provide better selectivity by minimizing the subsequent, often faster, alkylation of the secondary amine.[1][9]
-
Choice of Base: Utilizing a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can help to deprotonate the ammonium salt intermediate without competing in the alkylation reaction.[1] Weaker bases like potassium carbonate can also be effective.[10]
-
Reductive Amination: This is a highly effective alternative method that generally provides excellent selectivity for the desired amine product and avoids the issue of over-alkylation.[1][3][11]
-
Use of Protecting Groups: Temporarily protecting the amine functionality allows for a single alkylation event. Subsequent deprotection yields the desired mono-alkylated product.[12][13][14][15][16][17]
Q3: When is an elimination reaction likely to be a significant side reaction?
Elimination reactions are more likely to compete with substitution under the following conditions:
-
Sterically Hindered Reagents: The use of bulky alkyl halides or amines can sterically disfavor the SN2 substitution pathway, making the E2 elimination pathway more favorable.[1]
-
Strong and/or Bulky Bases: Strong bases, especially those that are sterically hindered, are effective at abstracting a proton, which is the key step in the E2 elimination mechanism.[1]
-
Higher Reaction Temperatures: Increased temperatures often favor elimination reactions over substitution reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of ethylamine | 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride).2. Reaction temperature is too low.3. Inadequate mixing of reactants.4. The base is not strong enough or is insoluble in the reaction medium. | 1. Switch to a more reactive alkyl halide, such as an alkyl bromide or iodide.[1]2. Gradually increase the reaction temperature while monitoring the progress by TLC or GC-MS.[1]3. Ensure vigorous stirring.4. Use a stronger base or a solvent in which the base is more soluble. A phase-transfer catalyst may be beneficial in biphasic systems.[1] |
| Significant over-alkylation (mixture of secondary, tertiary, and quaternary amines) | 1. The product amine is more nucleophilic than ethylamine.[3]2. The reaction time was too long.3. An excess of the alkylating agent was used. | 1. Use a large excess of ethylamine.[9]2. Monitor the reaction closely by TLC or GC-MS and stop it when the desired product is maximized.[1]3. Use a slight excess of ethylamine relative to the alkylating agent.[1]4. Consider switching to an alternative method like reductive amination or using a protecting group strategy.[1][3] |
| Major product is an alkene (elimination) | 1. The alkyl halide is sterically hindered.2. A strong, sterically hindered base was used.3. The reaction was run at a high temperature. | 1. If possible, use a less sterically hindered alkylating agent.2. Use a weaker, non-nucleophilic base.3. Run the reaction at a lower temperature for a longer duration.[1] |
| Complex mixture of products | A combination of over-alkylation, elimination, and potentially other side reactions. | 1. Re-evaluate and simplify the reaction conditions. Start with milder conditions (e.g., lower temperature, weaker base).2. Isolate and confirm the identity of the desired product from a small-scale reaction, then systematically optimize the conditions to favor its formation. |
Experimental Protocols
Protocol 1: Mono-alkylation of Ethylamine using Excess Amine
This protocol aims to favor the formation of the mono-alkylated product by using a stoichiometric excess of ethylamine.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkylating agent (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Amine Addition: Add a significant excess of ethylamine (5-10 eq) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alkylating agent is consumed.[9]
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. The excess ethylamine and its salt can be removed by washing the organic layer with water or a dilute acid solution.
Protocol 2: Reductive Amination of an Aldehyde with Ethylamine
This protocol provides a selective method for preparing a secondary amine from an aldehyde and ethylamine.
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and ethylamine (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction is an equilibrium, and the removal of water can drive it to completion.[11]
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by adding water or a dilute acid solution. Extract the product with an organic solvent.
Visualizations
Reaction Pathways in Ethylamine Alkylation
Caption: Competing reaction pathways in the alkylation of ethylamine.
Troubleshooting Logic for Ethylamine Alkylation
Caption: A logical workflow for troubleshooting common issues.
Experimental Workflow: Reductive Amination
Caption: A generalized experimental workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. synarchive.com [synarchive.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chem.libretexts.org [chem.libretexts.org]
managing harsh synthesis conditions for N-Ethylmethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Ethylmethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial methods for synthesizing this compound are reductive amination of acetaldehyde with methylamine and direct alkylation of ethylamine with a methylating agent like methyl iodide.[1][2][3] Gas-phase catalytic methods starting from ethylamine and methanol or monomethylamine and ethanol are also known but can result in lower yields due to harsh conditions.[2][4]
Q2: Why is purification of this compound often challenging?
A2: Purification is challenging due to the formation of byproducts with boiling points very close to that of this compound (boiling point: 36-37°C).[1] A common byproduct, dimethylethylamine, has a boiling point of 37°C, making separation by conventional distillation difficult and economically unfavorable on an industrial scale.[1]
Q3: What are the main drawbacks of using alkylating agents like methyl iodide for this compound synthesis?
A3: The main drawbacks of alkylation with agents like methyl iodide include a lack of selectivity, leading to the formation of undesired dialkylation products (diethylmethylamine and dimethyl ethylamine) and quaternary ammonium salts.[1][2] This method also generates salt-containing effluents that can be difficult to remove and recycle.[2]
Q4: What is the Eschweiler-Clarke reaction, and can it be used for this compound synthesis?
A4: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[5] It is a type of reductive amination that stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5] While it can be used to methylate ethylamine to form this compound, controlling the reaction to prevent the formation of the tertiary amine (diethylmethylamine) can be a challenge.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature for reductive amination is critical. For the industrial-scale synthesis using a Raney nickel catalyst, a temperature range of 60-75°C is recommended.[2] Lower temperatures may lead to a slow reaction rate, while higher temperatures can promote side reactions. |
| Incorrect Hydrogen Pressure | Maintaining adequate hydrogen pressure is crucial for the reduction of the intermediate imine. A pressure of around 3 MPa is typically used in industrial processes.[2] Ensure your reactor is properly sealed and the pressure is consistently maintained throughout the addition of acetaldehyde. |
| Catalyst Inactivity | The activity of the hydrogenation catalyst (e.g., Raney nickel) is vital. Ensure the catalyst is fresh or has been properly stored and handled to prevent deactivation. The amount of catalyst should be optimized; typically, a catalyst concentration of 5% to 20% relative to the anhydrous monomethylamine is used.[2] |
| Insufficient Base | A catalytic amount of a strong base, such as sodium hydroxide, is often used to promote the reaction and improve selectivity. A lack of sufficient base can lead to lower yields and increased byproduct formation.[2] |
Issue 2: Formation of Byproducts (Dimethylethylamine and Diethylmethylamine)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions in Gas-Phase Synthesis | High temperatures and pressures in gas-phase catalytic methods are known to promote the formation of over-methylated and over-ethylated byproducts.[2][4] If possible, transitioning to a milder liquid-phase reductive amination process is recommended for higher selectivity. |
| Lack of Selectivity in Alkylation | Direct alkylation with methyl halides is inherently difficult to control. To minimize dialkylation, use a large excess of the starting amine (ethylamine) relative to the methylating agent.[6] However, this may not completely eliminate the formation of byproducts. |
| Suboptimal Reactant Ratios in Reductive Amination | Carefully control the stoichiometry of the reactants. In the reductive amination of acetaldehyde with methylamine, a slight excess of acetaldehyde may be used, but a large excess can lead to side reactions.[3] |
| Inefficient Purification | Due to the close boiling points of this compound and its byproducts, fractional distillation with a high number of theoretical plates (around 15-20) is necessary for effective separation.[1] |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Reactants | Reaction Conditions | Reported Yield/Selectivity | Key Challenges |
| Reductive Amination (Industrial Scale) | Monomethylamine, Acetaldehyde, H₂, Raney Nickel, NaOH | 65-67°C, 3 MPa | 93% molar yield, 85.6 mol% selectivity | Requires high-pressure equipment, catalyst handling.[1][2] |
| Alkylation with Methyl Iodide | Ethylamine, Methyl Iodide | Elevated temperatures (e.g., 100°C in a sealed vessel) | Yields can be high (83-93%), but purity is a concern.[4] | Poor selectivity (dialkylation), formation of salt waste.[1][2] |
| Gas-Phase Catalytic Synthesis | Ethylamine & Methanol, or Monomethylamine & Ethanol | High temperatures and pressures | Low yields reported due to byproduct formation.[2][4] | Harsh conditions, low selectivity, difficult to control.[2][4] |
| Eschweiler-Clarke Reaction | Ethylamine, Formaldehyde, Formic Acid | Typically heated to near boiling in an aqueous solution.[5] | High yields for methylation, but risk of over-methylation. | Controlling the reaction to obtain the secondary amine selectively.[5] |
Experimental Protocols
Key Experiment: Industrial Scale Reductive Amination of Acetaldehyde with Monomethylamine
This protocol is based on a patented industrial process for producing high-purity this compound.[2]
1. Materials:
-
Monomethylamine (40.5 wt% aqueous solution)
-
Acetaldehyde
-
Raney Nickel (catalyst)
-
Sodium Hydroxide (aqueous solution)
-
Hydrogen gas
2. Equipment:
-
250 L hydrogenation autoclave with stirring system and heating/cooling capabilities
-
High-pressure reactor
-
Fractional distillation column (15-20 theoretical plates)
3. Procedure:
-
Charge the 250 L hydrogenation autoclave with 89.5 kg of the 40.5 wt% aqueous monomethylamine solution, approximately 5.5 kg of Raney nickel, and about 0.65 kg of sodium hydroxide (added as a concentrated aqueous solution).
-
Pressurize the autoclave with hydrogen gas and heat the mixture to approximately 65-67°C with stirring.
-
Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, while maintaining the hydrogen pressure at around 3 MPa.
-
After the complete addition of acetaldehyde, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).
-
Stop the stirring, degas the autoclave, and allow the catalyst to settle.
-
Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure.
-
After removing the light fraction, collect the high-purity this compound as a side fraction.
4. Expected Outcome:
-
Molar yield of this compound: ~93% relative to the starting monomethylamine.
-
Selectivity of this compound: ~85.6 mol% with respect to acetaldehyde.
Visualizations
Caption: Industrial synthesis workflow for this compound via reductive amination.
Caption: Relationship between synthesis methods and common challenges.
References
- 1. Page loading... [guidechem.com]
- 2. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
troubleshooting low yields in N-Ethylmethylamine synthesis
Technical Support Center: N-Ethylmethylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, empowering researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound are reductive amination and direct alkylation.[1][2] Reductive amination typically involves the reaction of an amine (like methylamine) with a carbonyl compound (like acetaldehyde) in the presence of a reducing agent.[2][3] Direct alkylation involves treating an amine (such as ethylamine) with an alkylating agent (like a methyl halide).[1][4]
Q2: What are the primary causes of low yields in this compound synthesis?
A2: Low yields in this compound synthesis can stem from several factors, including:
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Side Reactions: Formation of byproducts such as dimethylethylamine and diethylmethylamine is a major issue, particularly in gas-phase catalytic methods and traditional reductive amination.[1] Over-alkylation to form quaternary ammonium salts can also occur in direct alkylation methods.[5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or choice of reducing agent can lead to incomplete reactions or favor side reactions.[6] For instance, in reductive amination, the pH is critical for imine formation.[6]
-
Purification Losses: this compound has a low boiling point (36-37°C), which can lead to product loss during solvent removal and distillation if not handled carefully.[2] Furthermore, the boiling points of common byproducts like dimethylethylamine (37°C) are very close to that of the product, making purification by distillation challenging.[1]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is key to achieving high yields.
-
For Reductive Amination: Using a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can reduce dialkylation.[7] Careful control of stoichiometry and the choice of a selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, can also minimize the reduction of the starting carbonyl compound.[8][9]
-
For Direct Alkylation: To reduce over-alkylation, a slight excess of the starting amine relative to the alkylating agent can be used.[5] Monitoring the reaction closely and stopping it once the desired product is maximized is also crucial.[5]
Q4: What is the optimal pH for reductive amination?
A4: The optimal pH for the initial imine formation in reductive amination is typically weakly acidic, between pH 4 and 6.[8] At a lower pH, the amine nucleophile becomes protonated and non-reactive, while at a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack.[8]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials in Reductive Amination
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | Ensure the reaction pH is weakly acidic (pH 4-6) to facilitate imine formation. Consider adding a dehydrating agent like molecular sieves to remove water, which can hydrolyze the imine.[6] |
| Inactive Reducing Agent | Verify the activity of your reducing agent. Sodium borohydride can degrade over time. Use a fresh batch or test its activity on a simple ketone.[10] Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Low Reaction Temperature | While some reductive aminations proceed at room temperature, others may require gentle heating. Gradually increase the temperature and monitor the reaction progress by TLC or GC. |
Problem 2: Significant Amount of Over-alkylation Product (Tertiary Amine/Quaternary Salt)
| Potential Cause | Suggested Solution |
| Reductive Amination: The secondary amine product reacts further with the carbonyl compound. | Use a stoichiometric excess of the primary amine to favor the formation of the secondary amine.[6] |
| Direct Alkylation: The this compound product is more nucleophilic than the starting amine. | Use a slight excess of the starting amine relative to the alkylating agent.[5] Monitor the reaction closely using TLC or GC and stop the reaction before significant over-alkylation occurs.[5] Consider using a less reactive alkylating agent or lower the reaction temperature. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Co-distillation with closely boiling byproducts (e.g., dimethylethylamine) | Use a fractional distillation column with a high number of theoretical plates (e.g., 15-20) for improved separation.[1][3] Consider converting the amine mixture to their salts (e.g., hydrochlorides) and attempting separation by fractional crystallization, followed by regeneration of the free amines. |
| Product loss during workup due to high volatility | Ensure efficient cooling of the receiving flask during distillation using a dry ice/acetone bath.[4] Minimize the use of high vacuum and elevated temperatures during solvent removal. |
Experimental Protocols
Protocol 1: Reductive Amination of Acetaldehyde with Methylamine using Sodium Borohydride
Methodology:
-
To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0°C with stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Industrial Scale Synthesis via Catalytic Hydrogenation
-
Charge a hydrogenation autoclave with an aqueous solution of monomethylamine, a Raney nickel catalyst, and a catalytic amount of a strong base like sodium hydroxide.
-
Pressurize the autoclave with hydrogen gas and heat the mixture to 65-67°C with stirring.
-
Introduce acetaldehyde into the autoclave over approximately 3.3 hours while maintaining a hydrogen pressure of around 3 MPa.
-
After the addition is complete, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).
-
Stop the stirring, degas the autoclave, and allow the catalyst to settle.
-
Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates to obtain high-purity this compound.[3]
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Industrial-Grade N-Ethylmethylamine for Laboratory Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying industrial-grade N-Ethylmethylamine (EMA) for laboratory applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial-grade this compound?
A1: Industrial-grade this compound may contain several impurities stemming from its synthesis and storage. Common impurities include water, unreacted starting materials, and byproducts from side reactions such as N,N-dimethylethylamine (DMEA) and N,N-diethylmethylamine (DEMA).[1][2] The presence and concentration of these impurities can vary depending on the manufacturing process.
Q2: What is the most effective method for purifying this compound in a laboratory setting?
A2: Fractional distillation is the most effective and widely used method for purifying this compound on a laboratory scale.[1][3][4] Due to its low boiling point (36-37 °C), this technique allows for the separation of EMA from less volatile impurities. For removal of water, drying with a suitable agent like potassium hydroxide (KOH) or molecular sieves prior to distillation is recommended.[3]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound is typically determined using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][5] The water content is specifically measured by Karl Fischer titration.[2]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a highly flammable, volatile, and corrosive liquid.[6][7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Due to its low boiling point, the receiving flask during distillation should be cooled to minimize evaporation losses.[3]
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] A refrigerator designated for flammable substances is a suitable storage location. It is also hygroscopic, meaning it readily absorbs moisture from the air, so proper sealing is critical to maintain purity.[6]
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of impurities | - Inefficient distillation column.- Distillation rate is too fast.- Unstable heat source. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[8]- Use a heating mantle with a stirrer for even heating. |
| Product loss due to evaporation | - this compound's low boiling point (36-37 °C).- Inadequate cooling of the receiving flask. | - Cool the receiving flask in an ice bath or with a cryo-cooler to minimize evaporation.[3]- Ensure a steady flow of cold water through the condenser. |
| "Bumping" or uneven boiling | - Lack of boiling chips or a stir bar. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[9] |
| Column flooding | - Excessive heating rate. | - Reduce the heat input to the distillation flask to lower the rate of vaporization. |
| No distillate collecting | - Thermometer bulb placed too high.- Leaks in the glassware joints. | - Position the top of the thermometer bulb level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[10]- Ensure all ground glass joints are properly sealed. Using a small amount of grease on the joints can help if necessary.[8] |
Drying Agent Issues
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete drying (residual water) | - Insufficient amount of drying agent.- Inadequate contact time.- Exhausted drying agent. | - Add more drying agent until it no longer clumps together.- Allow the this compound to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling.- Use freshly opened or properly regenerated drying agents. |
| Contamination from the drying agent | - Using a reactive drying agent. | - For this compound, potassium hydroxide (KOH) or molecular sieves (3A or 4A) are suitable. Avoid acidic drying agents.[3][11] |
| Molecular sieves are not effective | - Sieves are saturated with water. | - Regenerate the molecular sieves by heating them in a furnace. For 3A sieves, heat to 175-260 °C; for 4A sieves, heat to 200-315 °C.[12][13] |
Purity Data Comparison
The following table summarizes typical purity levels of this compound before and after purification.
| Grade | Purity of this compound (w/w %) | Water Content (w/w %) | Key Impurities |
| Industrial-Grade | 95 - 98% | > 0.5% | Water, DMEA, DEMA, unreacted starting materials |
| Purified (Lab-Scale) | > 99.5% | < 0.1% | Trace amounts of closely boiling impurities |
| High-Purity Commercial | ≥ 99.8% | < 0.05% | DMEA < 0.05%[2] |
Experimental Protocols
Protocol 1: Drying of this compound with Molecular Sieves
Objective: To remove water from industrial-grade this compound.
Materials:
-
Industrial-grade this compound
-
3A or 4A Molecular Sieves (activated)
-
Anhydrous flask with a stopper or septum
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Activate the molecular sieves by heating them in a furnace at the appropriate temperature (175-260 °C for 3A, 200-315 °C for 4A) for at least 3 hours under a stream of inert gas or under vacuum.[12][13]
-
Allow the sieves to cool to room temperature in a desiccator.
-
In a fume hood, add the industrial-grade this compound to an anhydrous flask.
-
Add the activated molecular sieves to the flask (approximately 10-20% of the liquid volume).
-
Seal the flask and allow it to stand for at least 12-24 hours. Occasional swirling or gentle stirring can improve the drying efficiency.
-
The dried this compound can be decanted or filtered from the molecular sieves for subsequent use or purification.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To purify dried this compound by separating it from less volatile impurities.
Materials:
-
Dried this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the dried this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.[9]
-
Connect the fractionating column, distillation head with a properly placed thermometer, and condenser.
-
Place the receiving flask in an ice bath to minimize evaporation of the collected product.[3]
-
Begin heating the distillation flask gently.
-
Observe the temperature and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (36-37 °C).[14]
-
Discard any initial fractions that distill at a lower temperature and stop the distillation before the temperature rises significantly above the boiling point of the product, leaving a small amount of residue in the distillation flask.
-
Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify any organic impurities.
Methodology: A general GC-FID method can be employed for the analysis of volatile amines.
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating amines.[15]
-
Injector Temperature: 200-250 °C
-
Detector Temperature (FID): 250-300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to elute all components.
-
Carrier Gas: Helium or Nitrogen
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or isopropanol) before injection.
-
Quantification: Purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks. For more accurate quantification, an internal standard can be used.[4]
Protocol 4: Water Content Determination by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Methodology: Due to the basic nature of this compound, a specialized Karl Fischer reagent or the addition of a buffering agent may be necessary to prevent side reactions that can lead to inaccurate results.[16]
-
Titrator: A volumetric or coulometric Karl Fischer titrator can be used. Coulometric titration is more suitable for very low water content.[17]
-
Reagents: Use Karl Fischer reagents suitable for amines. The addition of a weak acid like salicylic or benzoic acid to the solvent can buffer the solution and prevent pH-related side reactions.[16]
-
Sample Handling: this compound is hygroscopic. The sample should be introduced into the titration cell using a dry syringe, and the sample size should be chosen to give a reasonable titrant consumption.[16]
-
Procedure:
-
The Karl Fischer apparatus is first conditioned to a dry state.
-
A known amount of the this compound sample is injected into the titration cell.
-
The titration is initiated, and the instrument automatically determines the endpoint and calculates the water content.
-
Visualized Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound(624-78-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 10. youtube.com [youtube.com]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 12. Molecular Sieves [sigmaaldrich.com]
- 13. Regeneration Method and Application of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 14. benchchem.com [benchchem.com]
- 15. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. quveon.com [quveon.com]
handling and storage best practices for N-Ethylmethylamine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of N-Ethylmethylamine.
Troubleshooting and FAQs
Question: I am detecting a strong amine odor in the laboratory. What should I do?
Answer: A strong amine odor may indicate a leak or spill. Immediately ensure adequate ventilation and evacuate the area if the odor is potent. This compound is highly volatile and flammable.[1] Check all containers and connections for leaks. If a spill has occurred, follow the appropriate spill cleanup procedures. Always work with this compound in a well-ventilated area or under a chemical fume hood.[1][2]
Question: The this compound I received appears discolored. Is it safe to use?
Answer: this compound should be a colorless to light yellow liquid.[1] Discoloration could indicate contamination or degradation, which might affect your experiment's integrity and safety. It is advisable to use a fresh, unopened container if purity is critical.
Question: I need to transfer this compound from a larger container to a smaller one. What precautions should I take?
Answer: When transferring this compound, it is crucial to work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][3] The process should be conducted away from any sources of ignition, such as open flames, hot surfaces, or sparks, as this chemical is highly flammable.[3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge.[1][4]
Question: What are the immediate first aid measures in case of accidental exposure?
Answer:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Boiling Point | 36 - 37 °C (96.8 - 98.6 °F) | [1] |
| Flash Point | < -34 °C (< -29 °F) | [1] |
| Vapor Pressure | 390 mmHg @ 25 °C | [1] |
| Specific Gravity | 0.680 - 0.688 g/mL at 25 °C | [1] |
| Recommended Storage Temperature | 2 - 8 °C | [5] |
Experimental Protocols
Protocol for Safe Handling and Dispensing of this compound
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1] All necessary PPE, including tightly sealing safety goggles, a face shield, flame-retardant lab coat, and fluorinated rubber gloves, should be worn.[5]
-
Inert Atmosphere: As this compound is sensitive to air and moisture, it is recommended to handle it under an inert atmosphere, such as nitrogen or argon.[5]
-
Grounding: To prevent ignition from static discharge, ensure that all metal equipment, including containers and transfer lines, are properly grounded.[1][4]
-
Dispensing: Use non-sparking tools for opening and closing containers.[2][4] When transferring the liquid, do so slowly to minimize splashing and the generation of vapors.
-
Spill Management: In case of a small spill, absorb it with an inert material like dry sand or earth.[2] Use spark-proof tools to collect the absorbed material into a suitable container for chemical waste.[2] Remove all ignition sources from the area.[1][2]
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
Visualizations
References
Technical Support Center: Addressing Salt-Containing Effluents in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing salt-containing effluents generated during chemical synthesis. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols for analysis and treatment.
Frequently Asked Questions (FAQs)
Q1: What are salt-containing effluents and why are they a concern in synthesis?
Salt-containing effluents are waste streams that contain dissolved inorganic salts. In chemical and pharmaceutical synthesis, they are often generated as by-products from reactions, neutralizations, or purification processes.[1] These effluents are a concern for several reasons:
-
Environmental Impact: High salinity can harm aquatic ecosystems and disrupt the performance of conventional wastewater treatment plants.[2]
-
Process Inefficiency: Salt formation can lead to equipment corrosion, scaling in pipes and reactors, and complications in downstream processing.[3][4]
-
Regulatory Compliance: Many regions have strict regulations on the total dissolved solids (TDS) and specific ion concentrations that can be discharged into the environment.[5]
-
Resource Waste: The salts themselves, if not recovered, represent a loss of material resources.[6]
Q2: What are the primary sources of salt formation in my experiments?
Salts in synthetic processes typically originate from several key sources:
-
Acid-Base Neutralization: The most common source, where an acid and a base react to form a salt and water (e.g., quenching a reaction with sodium bicarbonate or using HCl to form a hydrochloride salt).[1]
-
Use of Inorganic Reagents and Catalysts: Many reactions employ inorganic reagents that become part of the salt by-product, such as in metal-catalyzed cross-couplings or reactions using stoichiometric amounts of metal halides.[7]
-
Work-up and Purification Steps: Salting-out during extractions or the use of brine washes directly introduces salt into the aqueous waste stream.
-
Buffer Systems: Experiments requiring pH control often use buffered solutions, which are themselves concentrated salt solutions.
Q3: How can I proactively minimize the formation of salt waste during synthesis?
Minimizing salt waste at the source is the most effective strategy.[8] This can be achieved through:
-
Process Optimization: Favor catalytic reactions over those that require stoichiometric amounts of inorganic reagents.[7]
-
Green Chemistry Principles: Employ atom-economical reactions that incorporate a maximum number of atoms from the reactants into the final product, thus reducing by-products.
-
Solvent and Reagent Selection: Opt for salt-free alternatives for quenching, drying, or pH adjustment where possible. For example, consider using organic bases that can be more easily removed or recycled.
-
Waste Stream Segregation: Keep high-salt waste streams separate from low-salt or non-salt streams to allow for more targeted and efficient treatment.[8]
Troubleshooting Guide: High Salt Content in Effluent
If you are encountering unexpectedly high salt concentrations in your effluent, this guide provides a structured approach to identify the cause and find a solution.
Analytical & Treatment Protocols
Characterizing Salt-Containing Effluents
Accurate characterization is crucial for troubleshooting and selecting an appropriate treatment method.[9] The table below summarizes common analytical techniques.
| Analytical Technique | Principle | Analytes | Advantages | Limitations |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin. | Anions (Cl⁻, SO₄²⁻, NO₃⁻) & Cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) | High sensitivity and selectivity; can measure multiple ions simultaneously. | Requires sample dilution for highly concentrated effluents. |
| Inductively Coupled Plasma (ICP-OES/MS) | Atoms are excited in a plasma and emit light (OES) or are measured by mass (MS). | Metallic cations and some non-metals (e.g., Sulfur, Phosphorus). | Very low detection limits; excellent for trace metal analysis. | High capital cost; matrix effects from high salt concentrations can be an issue.[9] |
| Direct Analysis in Real Time - Mass Spectrometry (DART-MS) | Rapid ionization of samples in an open-air environment. | Can identify a wide range of organic and inorganic species with minimal sample prep.[10] | Fast analysis time; suitable for complex mixtures.[10] | Primarily qualitative/semi-quantitative without extensive calibration.[10] |
| Qualitative Wet Chemistry Tests | Use of specific reagents to induce a visible change (e.g., precipitation, color change).[11] | Common anions and cations. | Low cost, rapid, and requires minimal equipment. | Prone to interferences; not quantitative; less reliable for complex mixtures. |
Experimental Protocol: Basic Qualitative Analysis of an Effluent Sample
This protocol provides a general method for the preliminary identification of common ions in a salt-containing effluent.[12][13]
Objective: To identify the presence of common cations (e.g., Ca²⁺, Fe²⁺, Fe³⁺, Cu²⁺) and anions (e.g., CO₃²⁻, Cl⁻, SO₄²⁻).
Materials:
-
Effluent sample
-
Test tubes and rack
-
Droppers
-
Dilute sodium hydroxide (NaOH) solution
-
Dilute ammonia (NH₄OH) solution
-
Dilute hydrochloric acid (HCl)
-
Dilute nitric acid (HNO₃)
-
Silver nitrate (AgNO₃) solution
-
Barium nitrate (Ba(NO₃)₂) solution
Methodology:
-
Cation Analysis (Precipitation Test): [11]
-
Place ~2 mL of the effluent sample into four separate test tubes.
-
Test 1 (NaOH): To the first test tube, add a few drops of dilute NaOH. Observe the color of any precipitate formed. Add excess NaOH and note if the precipitate dissolves.
-
White precipitate: Could indicate Ca²⁺, Al³⁺, or Zn²⁺. Ca²⁺ precipitate will not dissolve in excess NaOH.
-
Green precipitate: Could indicate Fe²⁺.
-
Brown precipitate: Could indicate Fe³⁺.
-
Blue precipitate: Could indicate Cu²⁺.
-
-
Test 2 (Ammonia): To the second test tube, add a few drops of dilute ammonia solution and observe. Then add in excess. This helps differentiate between ions like Zn²⁺ (precipitate dissolves in excess) and Al³⁺ (precipitate does not).
-
-
Anion Analysis: [11]
-
Test for Carbonate (CO₃²⁻): To a fresh ~2 mL sample, add dilute HCl. Effervescence (fizzing) suggests the presence of carbonate ions.
-
Test for Sulfate (SO₄²⁻): To a fresh ~2 mL sample, add dilute nitric acid followed by a few drops of barium nitrate solution. A dense white precipitate indicates the presence of sulfate ions.
-
Test for Chloride (Cl⁻): To a fresh ~2 mL sample, add dilute nitric acid, then add silver nitrate solution. A white precipitate that turns greyish in light indicates the presence of chloride ions.
-
Interpretation: The combination of observations from these tests provides a preliminary identification of the major salt components in the effluent. For definitive and quantitative results, use the instrumental methods listed in the table above.
Selecting an Effluent Treatment Technology
Once the effluent is characterized, an appropriate treatment technology can be selected. The choice depends on factors like salt concentration, effluent volume, the presence of other contaminants, and the desired outcome (e.g., disposal, water reuse, or salt recovery).[14][15]
Overview of Common Treatment Methodologies
Below is a summary of widely used technologies for treating salt-containing effluents from industrial and pharmaceutical processes.[1][6]
| Treatment Technology | Description | Best Suited For | Key Outcome |
| Membrane Separation (e.g., Reverse Osmosis - RO) | A pressure-driven process that forces water through a semi-permeable membrane, leaving salts and other dissolved solids behind.[16][17] | Low to moderate salinity wastewater where high-quality water recovery is the primary goal.[14] | Produces high-purity water for reuse and a concentrated brine stream.[2] |
| Thermal Evaporation & Crystallization | The effluent is heated to evaporate the water, leaving behind a concentrated brine from which solid salt crystals can be formed and recovered.[3][6] | High-salinity wastewater, especially when "zero liquid discharge" or salt recovery is required.[2] | Recovers water and produces a solid, often high-purity, salt product that can be reused or sold.[6] |
| Ion Exchange | Dissolved ions are removed from the effluent by passing it through a resin bed, where they are exchanged for other ions (e.g., H⁺ and OH⁻).[14] | Treating low-concentration saline streams or for polishing water to achieve very high purity. | Removes specific dissolved salts to produce deionized water. |
| Eutectic Freeze Crystallization (EFC) | The wastewater is cooled to a specific point (the eutectic point) where both pure ice and pure salt crystals form simultaneously and can be separated.[3] | Concentrated brines; offers a more energy-efficient alternative to thermal evaporation.[3] | Separation of high-purity water (as ice) and high-purity salt. |
References
- 1. A Mini-Review on Safe Treatment and Valorization of Salt Waste in Chemical Production Processes in China [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Sustain Chain: Three ways to treat industrial wastewater [ioscm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wastetowealth.com [wastetowealth.com]
- 7. researchgate.net [researchgate.net]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. hychron.com [hychron.com]
- 15. esain.com [esain.com]
- 16. Industrial Applications of Seawater Purification [genesiswatertech.com]
- 17. Desalination Basics | Department of Energy [energy.gov]
improving the selectivity of N-Ethylmethylamine synthesis methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of N-Ethylmethylamine (EMA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (EMA)?
A1: The two most prevalent methods for synthesizing this compound are reductive amination and N-alkylation of a primary amine.[1][2] Reductive amination typically involves the reaction of methylamine with acetaldehyde in the presence of a reducing agent.[3] N-alkylation involves the reaction of methylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.[4]
Q2: What are the main challenges in achieving high selectivity during EMA synthesis?
A2: The primary challenge in both methods is controlling over-alkylation, which leads to the formation of byproducts such as diethylmethylamine (DEMA) and triethylamine.[2][4] In reductive amination, the formation of dimethylethylamine can also occur.[5] These byproducts often have boiling points very close to that of EMA, making purification by distillation difficult.[2]
Q3: How can I minimize the formation of byproducts in reductive amination?
A3: To minimize byproduct formation in reductive amination, it is crucial to carefully control the reaction conditions. This includes optimizing the molar ratio of reactants, the choice of reducing agent, catalyst, temperature, and pressure.[6][7] Using a milder reducing agent like sodium cyanoborohydride (NaBH3CN) can selectively reduce the imine intermediate without significantly reducing the starting aldehyde, which can help improve selectivity.[8]
Q4: What is the best way to control selectivity in the N-alkylation method?
A4: In N-alkylation, using a large excess of the primary amine (methylamine) can help to favor the formation of the secondary amine (EMA) over tertiary amines.[9] The choice of the alkylating agent and reaction temperature also plays a significant role. Using a more reactive alkylating agent might require milder conditions to prevent over-alkylation.[10]
Q5: How can I effectively purify this compound from its byproducts?
A5: Due to the close boiling points of EMA and its common byproducts like diethylmethylamine, fractional distillation is the most common purification method.[2][11] A distillation column with a high number of theoretical plates is necessary for efficient separation.[2][12] In some industrial processes, a side stream is taken at a specific height of the distillation column to recover high-purity EMA.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My synthesis resulted in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors depending on the chosen method. Below is a breakdown of potential causes and solutions for both reductive amination and N-alkylation.
For Reductive Amination:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is a critical step.[13][14][15]
-
Solution: Ensure the pH of the reaction mixture is weakly acidic (around 4-6) to facilitate imine formation without protonating the amine reactant, which would render it non-nucleophilic.[13]
-
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are crucial.
-
Solution: For laboratory-scale synthesis, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective as they are milder than reagents like lithium aluminum hydride (LiAlH4) and can be used in a one-pot reaction.[8][16] For industrial-scale synthesis, catalytic hydrogenation (H2 with a catalyst like Raney Nickel or Palladium on carbon) is common.[6] Ensure the reducing agent is fresh and used in the correct stoichiometric amount.
-
-
Poor Catalyst Activity (for catalytic hydrogenation): The catalyst may be poisoned or deactivated.
-
Solution: Use a fresh, high-quality catalyst. Ensure the reactants and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
For N-Alkylation:
-
Slow Reaction Rate: The reaction may not have gone to completion.
-
Solution: Increase the reaction temperature or prolong the reaction time. However, be cautious as this may also increase the rate of over-alkylation.[9]
-
-
Poor Nucleophilicity of the Amine: The amine may not be effectively attacking the alkyl halide.
-
Solution: Ensure the reaction is performed in a suitable solvent that can stabilize the transition state. The addition of a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity.
-
Issue 2: Poor Selectivity (High Levels of Di- and Tri-substituted Amines)
Question: My final product is contaminated with significant amounts of diethylmethylamine and/or triethylamine. How can I improve the selectivity towards this compound?
Answer:
Poor selectivity is a common issue in this compound synthesis, leading to the formation of over-alkylated byproducts. Here are strategies to enhance selectivity for each method:
For Reductive Amination:
-
Stoichiometry Control: The ratio of the amine to the carbonyl compound is critical.
-
Solution: Using a slight excess of the amine (methylamine) can help to ensure that the aldehyde reacts with the primary amine rather than the newly formed secondary amine (EMA).
-
-
Choice of Reducing Agent: Milder reducing agents can offer better selectivity.
-
Solution: Sodium cyanoborohydride (NaBH3CN) is known to selectively reduce the protonated imine (iminium ion) faster than it reduces the starting aldehyde or ketone, which can help prevent side reactions.[8]
-
For N-Alkylation:
-
Reactant Ratio: This is the most critical factor for controlling selectivity in N-alkylation.
-
Solution: Employ a significant excess of the primary amine (methylamine) relative to the ethyl halide.[9] This increases the probability that the ethyl halide will react with the more abundant primary amine rather than the this compound product.
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Shorter reaction times can also help to minimize the extent of over-alkylation, although this may lead to incomplete conversion of the starting material.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Feature | Reductive Amination | N-Alkylation |
| Primary Reactants | Methylamine, Acetaldehyde | Methylamine, Ethyl Halide (e.g., Ethyl Bromide) |
| Key Reagents | Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | Base (optional, to neutralize HX) |
| Selectivity Control | Stoichiometry, choice of reducing agent, catalyst, T, P | Large excess of primary amine |
| Common Byproducts | Diethylmethylamine, Dimethylethylamine | Diethylmethylamine, Triethylamine, Quaternary ammonium salts |
| Typical Yields | Can be high (>90%) with optimized conditions[6] | Variable, often lower due to over-alkylation |
| Advantages | Generally higher selectivity, one-pot procedures possible | Simpler reagents |
| Disadvantages | May require specialized equipment (e.g., for hydrogenation) | Often poor selectivity, formation of salt byproducts |
Table 2: Influence of Reaction Conditions on Reductive Amination of Methylamine with Acetaldehyde
| Catalyst | Reducing Agent | Temperature (°C) | Pressure (MPa) | Selectivity for EMA (%) | Molar Yield of EMA (%) | Reference |
| Raney Nickel | H₂ | 65-67 | ~3 | 85.6 | 93 | [6] |
| - | NaBH₃CN | Room Temp | Atmospheric | Generally high, but quantitative data varies | - | [3][16] |
Experimental Protocols
Protocol 1: Reductive Amination of Methylamine with Acetaldehyde (Industrial Scale Example)
This protocol is based on a patented method for producing high-purity this compound.[6]
Materials:
-
Monomethylamine (40.5 wt% aqueous solution)
-
Raney Nickel catalyst
-
Sodium hydroxide (aqueous solution)
-
Acetaldehyde
-
Hydrogen gas
-
250 L hydrogenation autoclave with stirring and heating/cooling systems
Procedure:
-
Charge the 250 L hydrogenation autoclave with 89.5 kg of the monomethylamine solution, approximately 5.5 kg of Raney Nickel catalyst, and around 0.65 kg of sodium hydroxide solution.
-
Pressurize the system with hydrogen gas and heat the mixture to approximately 65-67°C with stirring.
-
Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, while maintaining the hydrogen pressure at around 3 MPa.
-
After the acetaldehyde addition is complete, maintain the temperature and hydrogen pressure until hydrogen consumption ceases (approximately 1 hour).
-
Stop the stirring and degas the autoclave. Allow the catalyst to settle.
-
Withdraw the supernatant liquid.
-
Purify the crude this compound by fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates. Recover the high-purity EMA via a side stream at about 90% of the column height.
Protocol 2: N-Alkylation of Methylamine with Ethyl Bromide (Laboratory Scale)
Materials:
-
Methylamine (solution in a suitable solvent like ethanol)
-
Ethyl bromide
-
Sodium hydroxide (for work-up)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for work-up and distillation
Procedure:
-
In a pressure-rated reaction vessel, dissolve a significant molar excess of methylamine (e.g., 5-10 equivalents) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ethyl bromide (1 equivalent) to the stirred methylamine solution.
-
Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous solution of a strong base (e.g., NaOH) to neutralize any hydrobromide salts and to liberate the free amines.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by distillation.
-
Purify the crude this compound by fractional distillation, carefully collecting the fraction that boils at 36-37°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for improving selectivity in N-alkylation synthesis of this compound.
References
- 1. N,N-Diethylmethylamine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chembam.com [chembam.com]
- 12. Purification [chem.rochester.edu]
- 13. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 14. Imine Formation, Structure & Synthesis | Study.com [study.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to N-Ethylmethylamine Synthesis: Reductive Amination vs. Alkylation
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmethylamine is a crucial secondary amine intermediate in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1] The selection of a synthetic route is a critical decision in process development, impacting yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of two common methods for this compound synthesis: reductive amination and direct alkylation, supported by experimental data to inform methodology selection.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for the synthesis of this compound via reductive amination and direct alkylation.
| Parameter | Reductive Amination | Direct Alkylation |
| Typical Yield | 93% (molar yield relative to methylamine)[2] | 83-93%[3] |
| Selectivity | High (85.6 mol% with respect to acetaldehyde)[2] | Low to moderate; prone to over-alkylation[4][5][6] |
| Purity | High (≥99 wt% after purification)[7] | Variable; often results in a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts[4][8] |
| Reaction Temperature | 65-67°C[2] | 80-100°C[3][9] |
| Reaction Pressure | ~3 MPa (Hydrogen)[2] | Performed in a sealed pressure vessel[9] |
| Key Reagents | Methylamine, Acetaldehyde, Hydrogen, Catalyst (e.g., Raney Nickel)[2] | Methylamine (or Ethylamine), Ethyl halide (e.g., Ethyl Iodide)[7] |
| Common Byproducts | Diethylamine, Dimethylethylamine, Diethylmethylamine[2][4] | Triethylamine, Diethylmethylamine, quaternary ammonium salts[4][8] |
Reaction Pathways
The synthesis of this compound by both reductive amination and alkylation involves distinct chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Gas Chromatography for Validating N-Ethylmethylamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques for the validation of N-Ethylmethylamine (NEMA) purity. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Purity Analysis
This compound (CAS 624-78-2) is a key intermediate in the synthesis of various pharmaceuticals.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. Gas chromatography with a flame ionization detector (GC-FID) is a widely adopted and robust method for assessing the purity of volatile amines like NEMA. However, other techniques such as high-performance liquid chromatography (HPLC) with derivatization also offer viable alternatives. This guide will delve into the validation of a GC-FID method and compare its performance with an HPLC-based approach.
Typical Purity Specifications
For pharmaceutical applications, this compound is expected to have a high degree of purity. A typical specification for pharmaceutical-grade this compound is a purity of greater than or equal to 99.8% by weight .[2] Specific impurities, such as N,N-dimethylethylamine (DMEA), may have limits of less than 0.1% by weight.[2] Certificates of Analysis for commercially available NEMA often specify a purity of >99% as determined by GC.[3][4]
Gas Chromatography (GC-FID) for NEMA Purity
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The use of a base-deactivated capillary column is crucial for achieving good peak shape and reproducibility, as polar amines can otherwise exhibit significant peak tailing due to adsorption on the stationary phase.
Experimental Protocol: GC-FID Method
This protocol is adapted from a validated method for the analysis of volatile amines in active pharmaceutical ingredients (APIs).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent base-deactivated column for amine analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50/50, v/v).
-
Standard Solution: Prepare a stock solution of this compound in the diluent. Prepare working standards by serial dilution to cover the expected concentration range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 11 °C/min to 120 °C.
-
Ramp 2: 33 °C/min to 250 °C, hold for 3 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Since this compound lacks a strong chromophore, direct detection by HPLC with a UV detector is challenging. Therefore, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the amine, enhancing its detection.
Experimental Protocol: HPLC-UV Method
This protocol is based on a method for the analysis of a structurally similar amine, N-methylethanolamine.
-
Instrumentation: An HPLC system with a UV detector and a gradient pump.
-
Column: C18 reversed-phase column (e.g., Cosmosil MS-II, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer.
-
Derivatization Reagent: 4-nitrobenzoyl chloride or a similar UV-active labeling agent.
-
Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable solvent.
-
Add the derivatization reagent and a base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and dilute the sample to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Detection Wavelength: Dependent on the chosen derivatization reagent.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled.
-
Performance Comparison: GC-FID vs. HPLC-UV
The following table summarizes the typical validation parameters for the analysis of volatile amines using GC-FID and HPLC with pre-column derivatization. The data presented is based on validated methods for structurally similar amines and serves as a representative comparison.
| Parameter | Gas Chromatography (GC-FID) | HPLC with Pre-column Derivatization |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Can reach low ng/mL or high pg/mL levels |
| Limit of Quantitation (LOQ) | ~3-4 µg/mL | ~0.03 mg/g (relative to the main component) |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90-110% | 94-97% |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process and the experimental workflow for the GC-FID method.
References
A Comparative Analysis of N-Ethylmethylamine and Other Secondary Amines for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Secondary amines, in particular, are a cornerstone of many synthetic routes, valued for their nucleophilicity and ability to serve as key intermediates in the formation of a wide array of functional groups. This guide provides a detailed comparative analysis of N-Ethylmethylamine alongside other common secondary amines—Dimethylamine, Diethylamine, and Dipropylamine—to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The fundamental physical and chemical properties of these amines provide the first layer of differentiation, influencing their handling, reaction conditions, and reactivity. A summary of these key properties is presented below.
| Property | This compound | Dimethylamine | Diethylamine | Dipropylamine |
| Molecular Formula | C₃H₉N | C₂H₇N | C₄H₁₁N | C₆H₁₅N |
| Molecular Weight ( g/mol ) | 59.11 | 45.08 | 73.14 | 101.19 |
| Boiling Point (°C) | 36-37[1][2][3] | 7-9[4] | 55.5[5][6] | 109.2-109.3[7][8][9] |
| Melting Point (°C) | ~ -71 to -100[1][10] | -93[4][11] | -50[5] | -63[7][8] |
| Density (g/mL at 20-25°C) | 0.688[1][2] | 0.680 (at 0°C)[11] | 0.707-0.71[5][6][12] | 0.738[7][8][13] |
| pKa of Conjugate Acid | 10.9[1] | 10.73[4][14] | 11.09[15] | 11.0[16] |
This compound, with its intermediate molecular weight and boiling point, offers a balance between the volatility of dimethylamine and the higher boiling points of diethylamine and dipropylamine. The pKa values indicate that all four amines are moderately strong bases.
Comparative Reactivity: Nucleophilicity and Steric Effects
The utility of secondary amines in synthesis is largely dictated by their nucleophilicity—their ability to donate a lone pair of electrons to an electrophile. A quantitative measure of this property is provided by Mayr's nucleophilicity parameter, N. A higher N value indicates greater nucleophilicity.
| Amine | Mayr's Nucleophilicity Parameter (N) (in water) | Mayr's Nucleophilicity Parameter (N) (in MeCN) |
| This compound | Not available | Not available |
| Dimethylamine | 17.12[4] | 17.96[17] |
| Diethylamine | 14.68[15] | 15.10[4] |
| Dipropylamine | Not available | 14.51[4] |
Performance in Key Synthetic Reactions
The practical utility of these amines is best illustrated by their performance in common synthetic transformations, namely N-alkylation and reductive amination.
N-Alkylation
N-alkylation is a fundamental reaction for the synthesis of tertiary amines. The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks an alkyl halide. The rate and yield of this reaction are influenced by the nucleophilicity of the amine and steric hindrance on both the amine and the alkyl halide.
While direct, side-by-side comparative studies are scarce, the general principles of SN2 reactions suggest that less sterically hindered amines will react more readily.[3][11] Therefore, dimethylamine would be expected to react the fastest, followed by this compound, diethylamine, and dipropylamine. However, a significant drawback of N-alkylation is the potential for over-alkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[18]
Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine
-
Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is often preferred over N-alkylation due to a lower risk of over-alkylation. This reaction involves the initial formation of an iminium ion from the reaction of a secondary amine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride.[1][16][19]
The yield of reductive amination is influenced by the steric hindrance of both the amine and the carbonyl compound. While specific comparative yield data for the four amines in a single study is limited, a representative protocol for the reductive amination of m-anisaldehyde with dimethylamine hydrochloride yielded 1-(3-methoxyphenyl)-N,N-dimethylmethanamine in 77% yield. Studies on the reductive amination of cyclohexanone have shown good to excellent yields with a variety of secondary amines.[8][10] It is expected that all four amines would perform well in reductive amination, with potential variations in reaction times and yields based on their steric profiles.
Experimental Protocol: Reductive Amination of an Aldehyde with a Secondary Amine using Sodium Triacetoxyborohydride
-
Reactant Preparation: To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C, add the secondary amine (hydrochloride salt, 2.0 equivalents), sodium acetate (1.6 equivalents), and acetic acid (0.6 equivalents).
-
Addition of Reducing Agent: Stir the mixture for 5 minutes, then add sodium triacetoxyborohydride (2.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Role in Drug Development and Biological Systems
Secondary amine moieties are prevalent in a vast number of pharmaceuticals and play crucial roles in their biological activity. They often serve as key pharmacophoric elements, participating in hydrogen bonding and ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that mediate a wide range of physiological responses.[20] The binding of a ligand, often containing a secondary amine, to a GPCR induces a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades.[6][21][22]
GPCR Activation Pathway
Neurotransmitter Reuptake Inhibition
Many drugs, particularly antidepressants and psychostimulants, function by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft.[14][23] Secondary amines are common structural features in these reuptake inhibitors, as they can interact with the binding sites of the transporter proteins.[24]
Neurotransmitter Reuptake Inhibition
Conclusion
The choice between this compound, Dimethylamine, Diethylamine, and Dipropylamine will depend on the specific requirements of the synthetic transformation. Dimethylamine offers the highest nucleophilicity with the least steric hindrance, making it ideal for reactions where steric bulk is a limiting factor. Diethylamine and dipropylamine provide increased lipophilicity, which can be advantageous for solubility in certain reaction media and for the properties of the final product, but at the cost of increased steric hindrance and potentially slower reaction rates. This compound presents a valuable intermediate, offering a balance of nucleophilicity and steric properties that may be optimal for certain substrates and reaction conditions. Careful consideration of these factors, in conjunction with the experimental protocols provided, will enable researchers to effectively utilize these versatile secondary amines in their synthetic and drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mayr's Database Of Reactivity Parameters: Aliphatic amines [cup.uni-muenchen.de]
- 3. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 4. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. Mayr's Database Of Reactivity Parameters: Moleculedipropylamine (in MeCN) [cup.lmu.de]
- 13. Mayr's Database Of Reactivity Parameters: Moleculediethylamine (in MeCN) [cup.lmu.de]
- 14. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Mayr's Database Of Reactivity Parameters - Moleculediethylamine (in water) [cup.lmu.de]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Mayr's Database Of Reactivity Parameters - Aliphatic amines [cup.lmu.de]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Structural mechanism underlying primary and secondary coupling between GPCRs and the Gi/o family - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
N-Ethylmethylamine: A Versatile Scaffold for Potent and Selective Drug Candidates
N-Ethylmethylamine, a secondary aliphatic amine, is emerging as a valuable and versatile building block in drug discovery, enabling the synthesis of novel therapeutics with enhanced potency and desirable pharmacological properties. Its unique structural and electronic characteristics make it a favored choice for medicinal chemists in the development of treatments for a range of conditions, including inflammation, hypertension, and neurodegenerative diseases.
This compound's utility stems from its ability to readily participate in a variety of chemical transformations crucial for the construction of complex drug molecules. As a nucleophile, it excels in reactions such as alkylation, acylation, and reductive amination, allowing for its incorporation into diverse molecular frameworks.[1] This reactivity, combined with its influence on key drug properties like solubility, binding affinity, and metabolic stability, positions this compound as a critical tool in the medicinal chemist's arsenal.[1]
Comparison with Alternative Secondary Amines
While other small secondary amines like dimethylamine and diethylamine are also employed in drug synthesis, this compound offers a distinct balance of steric and electronic properties. The presence of both a methyl and an ethyl group provides a unique conformational profile that can influence how a drug molecule interacts with its biological target. This can lead to improved binding affinity and selectivity compared to analogues synthesized with the smaller dimethylamine or the bulkier diethylamine.
While direct, side-by-side comparative studies are not abundant in publicly available literature, the successful application of this compound in the development of potent drug candidates, such as soluble epoxide hydrolase (sEH) inhibitors and the Alzheimer's drug Rivastigmine, underscores its efficacy.
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
A compelling example of this compound's effectiveness is in the discovery of potent inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[2] In a fragment-based drug discovery campaign, this compound was identified as a promising scaffold due to its ability to form key hydrogen bonds with catalytic residues in the sEH active site.[2]
Starting from an this compound-containing fragment with weak inhibitory activity, researchers were able to develop highly potent inhibitors. This demonstrates the significant contribution of the this compound moiety to the molecule's biological activity.
Quantitative Comparison of sEH Inhibitors
| Compound | Starting Fragment (this compound) | Optimized Inhibitor (Containing this compound scaffold) |
| IC50 (μM) | 800 | 0.51 |
| Fold Increase in Potency | - | >1500 |
| Data sourced from a study on the identification of this compound as a novel scaffold for sEH inhibitors.[2] |
This dramatic increase in potency highlights the value of this compound as a foundational building block that can be elaborated upon to create highly effective drug candidates.
Application in Central Nervous System (CNS) Drug Discovery
This compound and its derivatives are also proving to be valuable in the synthesis of drugs targeting the central nervous system. A key example is the drug Rivastigmine, used for the treatment of mild to moderate dementia of the Alzheimer's type. The synthesis of Rivastigmine involves the use of N-ethyl-N-methylcarbamoyl chloride, a derivative of this compound.
Experimental Protocols
Synthesis of Rivastigmine Intermediate
A laboratory-scale synthesis of a Rivastigmine intermediate showcases a practical application of an this compound derivative.
Reaction: O-Carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride
-
Zinc chloride
-
Anhydrous toluene
Procedure:
-
Under a nitrogen atmosphere, add zinc chloride (15.12 mmol) and N-ethyl-N-methylcarbamoyl chloride (30.25 mmol) to anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol (30.25 mmol) to the reaction mixture.
-
Heat the reaction to reflux temperature and monitor for completion.
-
Upon completion, the product, (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate (Rivastigmine), can be isolated and purified.
In a reported synthesis, this procedure yielded Rivastigmine with an 80% yield and 91.23% enantiomeric excess.[3] A similar procedure using N,N-dimethylcarbamoyl chloride yielded the corresponding derivative in 78% yield with 97.44% enantiomeric excess.[3]
General Procedure for Reductive Amination
Reductive amination is a common method for incorporating this compound into a target molecule.
Reaction: Synthesis of a tertiary amine from an aldehyde/ketone and this compound.
Materials:
-
Aldehyde or ketone
-
This compound
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve the aldehyde or ketone and this compound in the chosen solvent.
-
Stir the mixture at room temperature to allow for the formation of the intermediate iminium ion.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water or a mild acid and extract the product with an organic solvent.
-
Purify the crude product by chromatography or distillation.
Signaling Pathways and Experimental Workflows
The biological effects of drugs developed using this compound are evaluated through their interaction with specific signaling pathways.
Arachidonic Acid Cascade and sEH Inhibition
Inhibitors of soluble epoxide hydrolase (sEH) act on the arachidonic acid cascade. By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), these inhibitors enhance their beneficial effects.
Caption: Role of sEH inhibitors in the arachidonic acid cascade.
Dopamine Receptor Signaling
Given the use of this compound derivatives in CNS drugs, understanding their potential interaction with neurotransmitter pathways like dopamine signaling is crucial.
Caption: Simplified dopamine receptor signaling pathway.
References
- 1. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Ethylmethylamine-Containing Compounds
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. Compounds containing the N-Ethylmethylamine moiety are prevalent in various therapeutic areas, and their metabolic fate significantly influences their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of such compounds, supported by experimental data and detailed protocols, to aid in the selection and optimization of drug candidates.
The this compound structure presents a secondary amine that is a prime target for metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. The two major metabolic pathways influencing the stability of these compounds are N-dealkylation and N-oxidation. The susceptibility to these pathways dictates the compound's half-life (t1/2) and intrinsic clearance (CLint), key parameters in predicting its in vivo behavior.
At a Glance: Comparative Metabolic Stability
To illustrate the metabolic liabilities associated with the this compound group, this guide compares Atomoxetine, a selective norepinephrine reuptake inhibitor containing this moiety, with Lidocaine, a widely used local anesthetic featuring a more sterically hindered tertiary amine. The following table summarizes their in vitro metabolic stability in human liver microsomes (HLM).
| Compound | Structure | Primary Metabolic Pathway | Key Metabolizing Enzymes | In Vitro Half-life (t1/2) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Atomoxetine | N-Demethylation, Aromatic Hydroxylation | CYP2D6, CYP2C19 | 11.5 - 29.5 | 23.5 - 60.2 | |
| Lidocaine | N-Deethylation | CYP3A4, CYP1A2 | 35.8 | 19.4 |
Note: The range for Atomoxetine reflects the significant impact of genetic polymorphism in CYP2D6 activity, with "poor metabolizers" exhibiting slower clearance.
Delving into the Metabolic Pathways
The metabolic journey of this compound-containing compounds primarily involves two routes orchestrated by hepatic enzymes.
N-Dealkylation: The Dominant Route
N-dealkylation is the enzymatic removal of either the ethyl or the methyl group from the nitrogen atom. This process is predominantly mediated by CYP enzymes and is often the rate-limiting step in the clearance of these compounds. The reaction proceeds through an unstable carbinolamine intermediate, which then spontaneously cleaves to form a secondary or primary amine and a corresponding aldehyde (acetaldehyde from the ethyl group or formaldehyde from the methyl group).
The relative ease of removal of the methyl versus the ethyl group can be influenced by the surrounding chemical structure and the specific CYP isozyme involved. N-demethylation of atomoxetine, for instance, is a key metabolic step. This transformation can lead to metabolites with altered pharmacological activity, which can be active, inactive, or even toxic.
N-Oxidation: A Secondary Pathway
N-oxidation involves the direct oxidation of the nitrogen atom to form an N-oxide metabolite. While generally a less prominent pathway for secondary amines compared to tertiary amines, it can still contribute to the overall metabolism of this compound-containing compounds.
Experimental Assessment of Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed using liver sub-fractions, such as microsomes or S9 fractions, or intact hepatocytes. The liver microsomal stability assay is a widely accepted and high-throughput method used in early drug discovery.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for determining the in vitro metabolic stability of a compound using a liver microsomal assay.
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol provides a detailed methodology for assessing the metabolic stability of a test compound in human liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade), chilled
-
Internal standard (a structurally similar compound with stable metabolic properties)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in acetonitrile).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, the test compound working solution (final concentration, e.g., 1 µM), and the liver microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except for the time zero wells).
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to the respective wells. The time zero sample is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / mg of microsomal protein) .
Visualizing Metabolic Transformations
The metabolic fate of a drug can be visualized to better understand the formation of various metabolites and their subsequent transformations.
Metabolic Pathway of Atomoxetine
Atomoxetine undergoes extensive metabolism, primarily through N-demethylation and aromatic hydroxylation, catalyzed mainly by CYP2D6.
Comparative Metabolism: Secondary vs. Tertiary Amines
The metabolic stability of an amine is significantly influenced by its substitution pattern. Secondary amines, like those in this compound-containing compounds, are generally more susceptible to N-dealkylation than the more sterically hindered tertiary amines found in molecules like Lidocaine.
Conclusion
The this compound moiety is a common structural feature in many drug candidates, but it also represents a potential metabolic soft spot. A thorough understanding of its metabolic stability, primarily driven by N-dealkylation via CYP enzymes, is paramount for successful drug development. By employing in vitro assays such as the liver microsomal stability assay, researchers can effectively screen and rank compounds, enabling the selection of candidates with optimal pharmacokinetic profiles. This comparative guide provides the necessary framework, experimental protocols, and conceptual visualizations to empower drug development professionals in making informed decisions and ultimately, in designing safer and more effective medicines.
A Comparative Guide to Catalytic Systems for N-Ethylmethylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmethylamine (EMA) is a crucial secondary amine intermediate in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. The efficiency and selectivity of its production are paramount, making the choice of catalytic system a critical factor. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed methodologies.
Comparison of Catalytic Performance
The synthesis of this compound is predominantly achieved through the reductive amination of acetaldehyde with methylamine. Various catalytic systems have been employed for this transformation, with notable differences in performance.
| Catalytic System | Catalyst | Reaction Conditions | Selectivity (%) | Yield (%) | Key Observations |
| Liquid-Phase Reductive Amination | Raney Nickel | Temperature: 65-67°CPressure: ~3 MPa H₂Solvent: Water | 85.6 | 93 | High selectivity and yield under relatively mild conditions. A strong base co-catalyst is beneficial.[1][2] |
| Palladium on Carbon (Pd/C) | Not specified for EMA | Not specified for EMA | Not specified for EMA | Often used for reductive aminations, but specific data for EMA synthesis is limited in the reviewed literature. Known for high activity.[3][4] | |
| Other Nickel-based Catalysts | Not specified for EMA | Not specified for EMA | Not specified for EMA | Various Ni-based catalysts are used in hydrogenation, but comparative data for EMA is scarce.[5][6] | |
| Gas-Phase Catalytic Synthesis | Zeolites (e.g., H-Y, H-mordenite) | High Temperature | Generally Low | Low | Prone to the formation of byproducts like dimethylethylamine and diethylmethylamine due to harsh reaction conditions.[7] |
| Silica-Alumina | High Temperature | Low | Low | Similar to zeolites, harsh conditions lead to poor selectivity and yield. |
Experimental Protocols
Industrial Scale Synthesis via Reductive Amination with Raney Nickel
This protocol describes a well-established industrial process for producing high-purity this compound.[1][2]
Materials:
-
Monomethylamine (40.5 wt% aqueous solution)
-
Acetaldehyde
-
Raney Nickel (weight concentration of nickel > 82%)
-
Sodium Hydroxide (aqueous solution)
-
Hydrogen gas
Equipment:
-
250 L hydrogenation autoclave with stirring system and heating/cooling capabilities
-
Fractional distillation column (15-20 theoretical plates)
Procedure:
-
Reactor Charging: Successively introduce 89.5 kg of the monomethylamine solution, approximately 5.5 kg of Raney nickel, and around 0.65 kg of sodium hydroxide solution into the hydrogenation autoclave.
-
Pressurization and Heating: Place the entire system under hydrogen pressure and heat to a temperature of approximately 65-67°C.
-
Acetaldehyde Addition: Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours. Maintain the hydrogen pressure at around 3 MPa throughout the reaction.
-
Reaction Completion: After the complete addition of acetaldehyde, maintain the reaction at the same temperature and hydrogen pressure until hydrogen consumption ceases (approximately 1 hour).
-
Catalyst Separation and Product Recovery: Stop the stirring, degas the autoclave, and allow the catalyst to settle. Withdraw the supernatant liquid.
-
Purification: Subject the crude product to fractional distillation under atmospheric pressure. After removing the light fractions, recover the high-purity this compound.
Reaction Pathways and Mechanisms
The synthesis of this compound via reductive amination proceeds through a two-step mechanism involving the formation of an imine intermediate followed by its hydrogenation.
Reductive Amination of Acetaldehyde with Methylamine
Caption: Reductive amination pathway for this compound synthesis.
Experimental Workflow for Industrial Production
The following diagram illustrates the general workflow for the industrial production of this compound via reductive amination.
Caption: Industrial workflow for this compound production.
References
- 1. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AU2009265437B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
Validating the Structure of N-Ethylmethylamine Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the precise structural validation of novel N-Ethylmethylamine derivatives is paramount. This guide provides a comparative analysis of key derivatives, focusing on their role as inhibitors of soluble epoxide hydrolase (sEH), a critical therapeutic target for inflammatory and hypertensive diseases. Detailed experimental protocols for structural elucidation and visualization of the relevant biological pathway are included to support research and development efforts.
This compound serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as modulators of biological targets. A notable application is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of anti-inflammatory fatty acids.[1] This guide focuses on a selection of this compound derivatives and their inhibitory potency against sEH, providing a framework for structure-activity relationship (SAR) studies.
Comparative Analysis of sEH Inhibitors
The inhibitory activity of this compound derivatives against soluble epoxide hydrolase is a key performance metric. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and several of its derivatives, highlighting the impact of structural modifications on inhibitory activity.
| Compound/Derivative | Structure | Target | IC50 |
| This compound | CH₃NHCH₂CH₃ | sEH | 800 µM[1] |
| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | Adamantane derivative | sEH | 0.51 µM[1] |
| Adamantyl Urea Derivative (AR9281) | Adamantyl urea | Human sEH | 7.0 nM[2] |
| N-(3,3-diphenyl-propyl)-nicotinamide | Arylamide | sEH | Potent inhibitor[3] |
| Selenourea Adamantane Derivative (5d) | Selenourea with adamantane | Human sEH | 34.3 nM[4] |
The data clearly demonstrates that while the parent this compound has weak inhibitory activity, the addition of bulky, lipophilic groups such as adamantane and aromatic moieties dramatically increases potency.[1][2][4] This underscores the importance of these groups in binding to the hydrophobic pocket of the sEH enzyme.[5] The structure-activity relationship suggests that the this compound core provides a suitable scaffold for orienting these larger functional groups for optimal interaction with the enzyme's active site.[1]
Experimental Protocols for Structural Validation
Accurate structural validation is critical for confirming the identity and purity of synthesized this compound derivatives. The following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds.
Protocol for ¹H and ¹³C NMR of Aromatic Amine Derivatives:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Key signals to analyze: Chemical shifts and coupling constants of the ethyl and methyl protons on the nitrogen, as well as signals from the aromatic and any other substituent groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Analyze the chemical shifts of the carbon atoms, including the aliphatic carbons of the ethylmethylamine moiety and the carbons of the aromatic ring and other functional groups.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the connectivity of atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
LC-MS/MS Protocol for Small Molecule Inhibitor Analysis:
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable organic solvent (e.g., methanol, acetonitrile). For analysis in biological matrices, perform a protein precipitation or liquid-liquid extraction.[6][7]
-
Chromatographic Separation (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient can be optimized to achieve good separation of the analyte from any impurities.
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to determine the protonated molecular ion [M+H]⁺.
-
Select the [M+H]⁺ ion for fragmentation and acquire a product ion scan to identify characteristic fragment ions.
-
For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the transition from the parent ion to a specific product ion.[6]
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight of the derivative. The fragmentation pattern can provide additional structural information. For quantitative studies, construct a calibration curve to determine the concentration of the analyte.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule.
Protocol for Single-Crystal X-ray Diffraction of Organic Compounds:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution three-dimensional structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions, which can provide insights into the solid-state packing and conformation of the molecule.
Visualizing the Biological Context
The following diagrams illustrate the workflow for validating the structure of this compound derivatives and the signaling pathway in which they act.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Caption: Inhibition of sEH by this compound derivatives in the arachidonic acid pathway.
References
- 1. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the size of the lipophilic unit of the soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
A Comparative Guide to the Analytical Profile of N-Ethylmethylamine and Its Alternatives
This guide provides a comprehensive comparison of the analytical data for N-Ethylmethylamine (NMEA), a secondary aliphatic amine, with its common alternatives, diethylamine (DEA) and dimethylamine (DMA). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical and spectral properties of these compounds for identification, quantification, and quality control purposes.
Physicochemical Properties
This compound is a colorless, volatile, and flammable liquid with a characteristic amine-like odor.[1][2] It is soluble in water and is classified as a corrosive compound.[1] The following table summarizes and compares the key physicochemical properties of this compound with diethylamine and dimethylamine.
| Property | This compound | Diethylamine | Dimethylamine |
| Molecular Formula | C₃H₉N[3][4] | C₄H₁₁N[5] | C₂H₇N[6] |
| Molecular Weight | 59.11 g/mol [3][4][7] | 73.14 g/mol [8] | 45.08 g/mol |
| Boiling Point | 36-37 °C[3][4][7] | 55-56 °C[5][8] | 7 °C |
| Melting Point | ~ -71 °C[3][4] | -50 °C[5][8] | -93 °C |
| Density | 0.688 g/mL at 25 °C[3] | 0.707 g/mL at 25 °C[8] | 0.680 g/mL at 0 °C |
| Refractive Index | n20/D 1.374 | n20/D 1.385[8] | n/a |
| Vapor Pressure | 8.53 psi at 20 °C[7] | 180 mmHg at 20 °C[8] | 1520 mmHg at 25 °C |
| pKa of Conjugate Acid | 10.9 (25 °C)[3] | 10.93 | 10.73 |
| Flash Point | < -34 °C[3] | < -28 °C | Gas |
| Solubility in Water | Highly soluble[3] | Miscible[5] | Very soluble |
Analytical Characterization of this compound
The structural elucidation and identification of this compound are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows four distinct signals, corresponding to the four different chemical environments of the hydrogen atoms.[9] The integrated signal proton ratio is 3:1:2:3, which aligns with its structural formula.[9]
-
¹³C NMR: The carbon-13 NMR spectrum displays three separate chemical shift lines, indicating the three different chemical environments of the carbon atoms in the molecule.[10]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected for N-H, C-H, and C-N bond vibrations.[11] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule, allowing for its specific identification.[11]
2.3. Mass Spectrometry (MS)
Mass spectrometry of this compound results in a distinctive fragmentation pattern. The molecular ion peak is observed, and the fragmentation typically involves the loss of alkyl groups.[12] The base peak is often the m/z 44 ion, resulting from the loss of a methyl group from the parent molecular ion.[12]
Summary of Key Spectral Data for this compound:
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | 4 principal peaks with an integrated ratio of 3:1:2:3.[9] |
| ¹³C NMR | 3 distinct chemical shifts corresponding to the 3 different carbon environments.[10] |
| IR Spectroscopy | Characteristic absorptions for C-H stretching (~3000-2800 cm⁻¹), N-H vibrations (~1650-1580 cm⁻¹), and C-N stretching (1250-1020 cm⁻¹).[11] |
| Mass Spectrometry | Molecular ion peak and a base peak at m/z 44.[12] |
Experimental Protocols for the Analysis of Secondary Amines
A variety of analytical methods are available for the identification and quantification of secondary amines like this compound and its alternatives.
3.1. Chromatographic Methods
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector (NPD), is a common method for the analysis of volatile aliphatic amines.[13] For enhanced sensitivity and specificity, GC can be coupled with Mass Spectrometry (GC-MS).[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for analyzing amines. Often, a derivatization step is employed to make the amines detectable by UV or fluorescence detectors, which increases the specificity and stability of the analysis.[6] An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed for the rapid and sensitive determination of various amines, including this compound, in water samples.[14]
3.2. Spectroscopic Methods
As detailed in the previous section, NMR, IR, and MS are the primary spectroscopic methods used for the structural elucidation and confirmation of secondary amines.
3.3. Qualitative Tests
-
Libermann's Nitrosamine Test: This is a chemical test used to detect the presence of secondary amines. The reaction of a secondary amine with nitrous acid (generated in situ from sodium nitrite and an acid) forms a yellow oily N-nitrosamine. This product then gives a characteristic color change upon reaction with phenol and sulfuric acid, indicating a positive test.
Analytical Workflow for Secondary Amine Characterization
The following diagram illustrates a typical workflow for the characterization and identification of a secondary amine sample.
References
- 1. This compound|CAS 624-78-2|RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ethylmethylamine - Wikipedia [en.wikipedia.org]
- 5. ez.restek.com [ez.restek.com]
- 6. Analytical Method [keikaventures.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Diethylamine = 99.5 109-89-7 [sigmaaldrich.com]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Analytical Method [keikaventures.com]
- 14. Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthesis Yields for N-Ethylmethylamine
N-Ethylmethylamine (EMA) is a significant secondary amine utilized as a synthetic intermediate in the production of pharmaceuticals and electronics.[1][2] For instance, it serves as a building block in the synthesis of active molecules for treating neurodegenerative diseases and in the creation of volatile precursors for metal film deposition in semiconductor manufacturing.[1] The increasing demand for high-purity EMA necessitates a thorough understanding of the most efficient synthesis methodologies.[1]
This guide provides a comparative analysis of common synthetic routes to this compound, focusing on reaction yields, experimental protocols, and the advantages and disadvantages of each method. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthesis strategy.
Comparison of Synthesis Methodologies
The synthesis of this compound can be achieved through several pathways, with reductive amination and N-alkylation being the most prominent. The choice of method often involves a trade-off between yield, purity, cost, and the scalability of the reaction.
| Synthesis Method | Starting Materials | Key Reagents / Catalyst | Reported Molar Yield | Advantages | Disadvantages / Key Side Products |
| Reductive Amination | Monomethylamine, Acetaldehyde | Raney Nickel, Hydrogen (H₂), Sodium Hydroxide (NaOH) | 93% | High yield and selectivity, suitable for industrial scale.[1][3] | Requires high-pressure reactor; catalyst handling.[1][3] |
| Reductive Amination | Ethylamine, Formaldehyde | Formic Acid (Eschweiler-Clarke conditions) | Typically >80% for aliphatic amines[4] | Avoids quaternary ammonium salt formation; one-pot procedure.[4][5] | Can be sluggish for less nucleophilic amines.[4] Side products like dimethylethylamine can form.[1] |
| N-Alkylation | Ethylamine, Methyl Iodide | Ethanol (solvent) | Not specified, but over-alkylation is a major issue.[1][2] | Classical and straightforward approach.[2] | Low selectivity, risk of forming tertiary amines (N,N-dimethylethylamine) and quaternary ammonium salts.[1][2] Produces difficult-to-remove salt effluents.[1] |
| N-Alkylation via Imine | N-Benzylideneethylamine, Methyl Iodide | None (heated in pressure bomb), then NaOH for liberation | 83-93% | High yields, avoids over-alkylation seen in direct alkylation of ethylamine.[6][7] | Multi-step process involving imine formation and subsequent hydrolysis.[6][7] |
| Gas-Phase Catalysis | Ethylamine and Methanol OR Monomethylamine and Ethanol | Not specified | Low yields[1][3] | Potentially continuous process. | Harsh reaction conditions lead to low yields due to byproduct formation (dimethylethylamine, diethylmethylamine).[1][3] |
Synthesis Workflows and Diagrams
Reductive amination stands out as a highly efficient method for producing this compound, particularly on an industrial scale. The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of acetaldehyde with monomethylamine.
Caption: Workflow for this compound synthesis via reductive amination.
Detailed Experimental Protocols
Below are detailed methodologies for two of the highest-yielding synthesis routes identified in the literature.
Reductive Amination of Acetaldehyde with Monomethylamine
This industrial-scale process is noted for its high yield and selectivity, producing high-purity this compound.[3]
Procedure:
-
Reactor Charging: In a 250 L hydrogenation autoclave equipped with stirring and temperature control, successively introduce 89.5 kg of a 40.5 wt% aqueous solution of monomethylamine, approximately 5.5 kg of Raney nickel catalyst, and about 0.65 kg of sodium hydroxide (as a 450 g/L aqueous solution).[3]
-
Pressurization and Heating: Place the entire mixture under hydrogen pressure and heat to a temperature of approximately 65-67°C.[3] The pressure in the reactor should be maintained between 1 and 5 MPa, ideally around 3 MPa.[3]
-
Acetaldehyde Addition: Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, while maintaining the hydrogen pressure at 3 MPa.[3]
-
Reaction Completion: After the acetaldehyde addition is complete, maintain the reaction at temperature and under hydrogen pressure until hydrogen consumption ceases, which takes approximately 1 hour.[3] At the end of the reaction, the molar yield of EMA relative to the starting monomethylamine is 93%.[1][3][8]
-
Catalyst Separation: Stop the stirring, degas the autoclave, and allow the catalyst to settle.[3]
-
Purification: Remove the supernatant liquid and subject it to fractional distillation under atmospheric pressure in a column with 15-20 theoretical plates. After removing the initial light fractions, recover the high-purity EMA via a side stream.[1] The distillation yield is approximately 95% relative to the EMA present in the crude reaction medium.[1]
N-Alkylation via N-Benzylideneethylamine
This laboratory-scale method provides excellent yields by first forming an imine, which is then methylated and hydrolyzed.[6][7]
Step A: Preparation of N-Benzylideneethylamine
-
Combine benzaldehyde and ethylamine in a suitable reaction vessel.
-
Remove the water formed during the reaction by azeotropic distillation with benzene.
-
Purify the resulting N-benzylideneethylamine by distillation. The expected yield is 80–89%.[7]
Step B: Formation of the Iminium Salt and Hydrolysis
-
Heat 1.00 mole of N-benzylideneethylamine with 1.10 moles of methyl iodide in a 300-ml pressure bomb at 100°C for 24 hours.[6][7]
-
After cooling the bomb to 50°C, pour the resulting dark, viscous oil into a 1 L beaker containing 200 ml of water.[6]
-
Extract the mixture with two 50-ml portions of ether to remove unreacted benzaldehyde.[6]
-
Combine the aqueous layer with the water washings and heat on a steam bath for 20 minutes to remove residual ether.[6]
-
To liberate the free this compound, add the aqueous solution of the hydriodide salt to a solution of 100 g (2.5 moles) of sodium hydroxide in 100 ml of water, heated to about 100°C, over 1.5 hours.[6][7]
-
Distill the crude this compound (b.p. 30–70°C) into a receiver cooled with a dry ice-acetone bath.[6]
-
Purify the crude product by distillation from 25 g of solid potassium hydroxide. The final this compound is collected at 34–35°C, with an overall yield of 83–93%.[6]
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for methylating amines.[9] While a specific yield for this compound is not detailed, the general procedure for methylating a secondary amine is as follows, with expected yields for aliphatic amines often exceeding 80%.[4][9]
General Procedure:
-
To the secondary amine (e.g., ethylamine, to first form the secondary amine in situ, or starting with N-methylamine if available) (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[9]
-
Heat the mixture at 80°C for 18 hours.[9]
-
Cool the reaction to room temperature, add water and 1M HCl, and extract with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.[9]
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography to afford the tertiary amine.[9] This reaction stops at the tertiary amine stage and does not form quaternary ammonium salts.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal of N-Ethylmethylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like N-Ethylmethylamine is paramount. This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance.
This compound is a highly flammable and corrosive liquid that requires careful management to prevent harm to personnel and the environment.[1][2] Adherence to strict disposal protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for detailed information.[1][2][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]
-
Skin Protection: Use chemically resistant gloves and wear a flame-retardant, impervious lab coat or suit.[2][5]
-
Respiratory Protection: A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if working in a poorly ventilated area.[5][6]
Handling and Storage of Waste:
-
Keep waste containers of this compound tightly closed and store them in a cool, dry, and well-ventilated area.[2][5][6]
-
Store waste away from heat, sparks, open flames, and other ignition sources.[1][2][5]
-
Use non-sparking tools and explosion-proof equipment when handling this substance.[1][5]
-
Ground and bond containers to prevent static discharge.[1][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations.[1][4] The following steps provide a general framework for proper disposal:
-
Waste Identification and Classification: Determine if the this compound waste is classified as hazardous waste.[1] This is a critical step as it dictates the subsequent disposal requirements. Most jurisdictions will classify this chemical as a hazardous waste due to its flammability and corrosivity.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled container.[6] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Containerization: Use a suitable, closed container for disposal.[1] The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Licensed Disposal: Arrange for the disposal of this compound waste through a licensed chemical destruction facility.[2][5][6] Methods like controlled incineration with flue gas scrubbing are often employed.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
Transportation: If transporting the waste off-site, it must be done in accordance with Department of Transportation (DOT) regulations. This compound is classified under UN number 2733 for transport.[1][6]
-
Documentation: Maintain detailed records of the waste generation, storage, and disposal process as required by regulatory agencies.
Quantitative Data Summary
While specific regulatory limits can vary, the following table summarizes key quantitative information for this compound. Users must consult their local and national regulations for precise values.
| Property | Value | Source |
| UN Number | 2733 | [1][6] |
| Boiling Point | 36-37 °C | [2][7] |
| Vapor Pressure | 8.53 psi (at 20 °C) | [7] |
| Flash Point | < -34 °C (closed cup) | [7] |
| Density | 0.688 g/mL (at 25 °C) | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. N-エチルメチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
